Technical Documentation Center

7,8-Dihydro-1,6-naphthyridin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7,8-Dihydro-1,6-naphthyridin-3-amine

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 7,8-Dihydro-1,6-naphthyridin-3-amine: Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 7,8-Dihydro-1,6-naphthyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry. This docum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7,8-Dihydro-1,6-naphthyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry. This document delves into its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it outlines a representative synthetic protocol and discusses the broader significance of the naphthyridine scaffold in drug discovery.

Core Molecular Attributes of 7,8-Dihydro-1,6-naphthyridin-3-amine

The nomenclature for dihydrogenated naphthyridines can sometimes be ambiguous. For the purpose of this guide, "7,8-Dihydro-1,6-naphthyridin-3-amine" refers to the more systematically named 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine . This clarification is crucial for accurate database searches and unambiguous scientific communication.

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Name 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine[1]
CAS Number 948306-78-3[1]
Molecular Formula C₈H₁₁N₃[1]
Molecular Weight 149.19 g/mol Calculated from Molecular Formula
Canonical SMILES C1NC2=CC(N)=CN=C2C1Derived from structure
InChI Key WQOCIAIXVFNOKT-UHFFFAOYSA-N[2]
Appearance Typically a solid powderGeneral observation for similar compounds

The molecular structure of 7,8-Dihydro-1,6-naphthyridin-3-amine consists of a dihydropyridine ring fused to a pyridine ring, with an amine substituent on the pyridine ring. This arrangement of nitrogen atoms and the partially saturated ring system imparts specific electronic and conformational properties that are attractive for molecular design in drug discovery.

The Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,6-naphthyridine core is a recognized "privileged structure" in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications, demonstrating the versatility of this heterocyclic system. The nitrogen atoms in the bicyclic structure can act as hydrogen bond acceptors, while the amino group at the 3-position provides a key hydrogen bond donor and a site for further chemical modification.

Derivatives of the broader naphthyridine family have shown promise as inhibitors of various enzymes and receptors. For instance, related 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones have been explored as potent phosphodiesterase type 4 (PDE4) inhibitors for the treatment of inflammatory diseases.[3][4] Furthermore, the 1,8-naphthyridine scaffold, a close structural isomer, has been extensively studied for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5]

The partially saturated nature of the 7,8-dihydro-1,6-naphthyridine core provides a three-dimensional character that can be advantageous for achieving high-affinity and selective binding to biological targets compared to its fully aromatic counterparts.

Synthetic Approaches to the Tetrahydro-1,6-naphthyridine Core

The following diagram illustrates a plausible synthetic pathway, highlighting the key chemical transformations.

Synthetic_Workflow A Substituted Pyridine Precursor B Cyclization Reaction A->B Annulation C Reduction of Pyridine Ring B->C Hydrogenation D Introduction of Amino Group C->D Nitration followed by Reduction or Palladium-catalyzed Amination E 7,8-Dihydro-1,6-naphthyridin-3-amine D->E Final Product

Caption: Conceptual workflow for the synthesis of 7,8-Dihydro-1,6-naphthyridin-3-amine.

Representative Experimental Protocol

The following is a hypothetical, yet plausible, multi-step protocol for the synthesis of 7,8-Dihydro-1,6-naphthyridin-3-amine, adapted from synthetic methods for analogous compounds.[6][7]

Step 1: Construction of the Naphthyridine Core

A substituted pyridine, such as a 2-chloro-3-formyl-5-nitropyridine, can be reacted with a suitable three-carbon synthon, like acetone, in a condensation reaction to form the bicyclic 1,6-naphthyridine ring system.

Step 2: Reduction of the Pyridine Ring

The newly formed naphthyridine ring can be selectively reduced. For instance, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere would yield the 5,6,7,8-tetrahydro-1,6-naphthyridine core.

Step 3: Introduction of the Amino Group

If not already present on the starting pyridine, the amino group can be introduced at the 3-position. A common method is the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine using a reducing agent like tin(II) chloride or catalytic hydrogenation.

Step 4: Purification and Characterization

The final product would be purified using standard techniques such as column chromatography or recrystallization. The structure and purity of 7,8-Dihydro-1,6-naphthyridin-3-amine would then be confirmed by analytical methods including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the proton and carbon framework of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Applications in Drug Discovery and Development

The structural features of 7,8-Dihydro-1,6-naphthyridin-3-amine make it an attractive scaffold for the design of novel therapeutic agents. The primary amino group serves as a versatile handle for the introduction of various substituents, allowing for the systematic exploration of the structure-activity relationship (SAR) against a given biological target.

The logical progression of utilizing this core in a drug discovery program is outlined below.

Drug_Discovery_Progression cluster_0 Scaffold-Based Design cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Candidate Selection A 7,8-Dihydro-1,6-naphthyridin-3-amine Core B Library Synthesis via Amine Functionalization A->B C High-Throughput Screening B->C D Structure-Activity Relationship (SAR) Studies C->D E Optimization of ADME Properties D->E F Preclinical Candidate E->F

Caption: A typical workflow for the utilization of the 7,8-Dihydro-1,6-naphthyridin-3-amine scaffold in a drug discovery program.

Researchers can leverage the synthetic accessibility of this core to generate a library of derivatives for screening against a panel of biological targets. The insights gained from such screening campaigns can guide the iterative process of lead optimization, ultimately leading to the identification of potent and selective drug candidates.

Conclusion

7,8-Dihydro-1,6-naphthyridin-3-amine represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique structural and electronic properties, combined with the proven track record of the broader naphthyridine family in medicinal chemistry, make it a compelling starting point for drug discovery programs targeting a wide range of diseases. Further investigation into the synthesis and biological evaluation of derivatives based on this scaffold is warranted to fully explore its therapeutic potential.

References

  • Roberts, R. S., et al. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure–Activity Relationships. Journal of Medicinal Chemistry, 61(6), 2472–2489. Available from: [Link]

  • NextSDS. 3-amino-5,6,7,8-tetrahydro-[6]naphthyridine. Available from: [Link]

  • PubChemLite. 5,6,7,8-tetrahydro-1,6-naphthyridin-4-amine dihydrochloride. Available from: [Link]

  • Díaz-Gavilán, M., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 27(11), 3485. Available from: [Link]

  • Duggan, M. E., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry, 69(25), 8853–8856. Available from: [Link]

  • Pal, A., et al. (2019). RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 17-37. Available from: [Link]

Sources

Exploratory

Quantifying the Interaction: A Technical Guide to Determining the Binding Affinity of 7,8-Dihydro-1,6-naphthyridin-3-amine to Target Proteins

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity of the novel compound, 7,8-Dihydro-1,6-naphthyridin-3-amine,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the binding affinity of the novel compound, 7,8-Dihydro-1,6-naphthyridin-3-amine, to its protein targets. The naphthyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein classes, including kinases and phosphodiesterases.[1][2][3] Therefore, a systematic and multi-faceted approach is crucial to elucidate the specific binding properties of this new chemical entity. This document emphasizes the rationale behind experimental choices, ensuring a self-validating and robust dataset.

Section 1: Target Identification and Initial Assessment

Before quantitative binding affinity can be determined, potential protein targets must be identified. The journey begins with a combination of computational and experimental screening methods.

In Silico Target Prediction

Computational methods serve as a cost-effective initial step to generate hypotheses about potential protein binders.[4] These approaches can significantly narrow down the experimental work required.

  • Molecular Docking: This method predicts the preferred orientation of 7,8-Dihydro-1,6-naphthyridin-3-amine when bound to a three-dimensional protein structure.[5] The docking score, often expressed as Gibbs Free Energy (ΔG), provides an initial estimate of binding strength.[5]

  • Pharmacophore Modeling: Based on the structure of the compound, a pharmacophore model can be generated and used to screen databases of protein structures for potential binding partners that share complementary features.

  • Similarity Searching: If the biological activity of structurally similar compounds is known, this information can be leveraged to infer potential targets for 7,8-Dihydro-1,6-naphthyridin-3-amine.

Experimental Target Screening

Following computational predictions, experimental screening is essential to identify bona fide protein interactors from a complex biological sample.

  • Affinity Chromatography: The compound of interest is immobilized on a solid support and incubated with a cell lysate. Proteins that bind to the compound are retained and can be identified by mass spectrometry.

  • Pull-down Assays: Similar to affinity chromatography, this technique uses beads functionalized with the small molecule to "pull down" interacting proteins from a lysate for identification.[6]

Section 2: Biophysical Methods for Quantitative Binding Analysis

Once a putative target protein is identified and purified, a suite of biophysical techniques can be employed to quantify the binding affinity, kinetics, and thermodynamics of the interaction. It is crucial to use orthogonal methods to validate the findings.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[7] It provides not only the equilibrium dissociation constant (KD) but also the association (ka) and dissociation (kd) rate constants.[7]

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilize Immobilize Ligand (Target Protein) Association Association Phase (Analyte flows over ligand) Immobilize->Association Prepare Prepare Analyte (7,8-Dihydro-1,6-naphthyridin-3-amine) Prepare->Association Dissociation Dissociation Phase (Buffer flows over ligand) Association->Dissociation Data Sensorgram Data Dissociation->Data Fit Fit to Kinetic Model Data->Fit Results Determine K_D, k_a, k_d Fit->Results ITC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Cell Load Protein into Sample Cell Titration Inject Ligand into Protein Solution Cell->Titration Syringe Load Ligand into Syringe Syringe->Titration Measure Measure Heat Change Titration->Measure Thermogram Generate Thermogram Measure->Thermogram Fit Fit to Binding Isotherm Thermogram->Fit Results Determine K_D, ΔH, n Fit->Results

Caption: Workflow for ITC-based thermodynamic characterization.

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the 7,8-Dihydro-1,6-naphthyridin-3-amine in the same buffer to minimize buffer mismatch effects.

    • Thoroughly degas both the protein and ligand solutions.

  • Instrument Setup:

    • Load the target protein into the sample cell of the calorimeter.

    • Load the small molecule into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.

    • Allow the system to reach equilibrium between each injection.

  • Data Analysis:

    • The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can be calculated from these values.

Section 3: Biochemical and Cell-Based Assays

To complement the biophysical data and to assess the functional consequences of binding, biochemical and cell-based assays are indispensable.

Enzyme Inhibition Assays

If the target protein is an enzyme (e.g., a kinase), a functional assay to measure the inhibition of its catalytic activity is a direct way to quantify the potency of the compound.

  • Assay Setup:

    • In a microplate, combine the kinase, its specific substrate (e.g., a peptide), and ATP.

    • Add varying concentrations of 7,8-Dihydro-1,6-naphthyridin-3-amine.

  • Enzymatic Reaction:

    • Incubate the plate at the optimal temperature for the kinase to allow the phosphorylation reaction to proceed.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated product. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescently labeled substrate.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cellular Target Engagement Assays

Confirming that the compound binds to its target in a cellular context is a critical step in drug development. [8]

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein is quantified by Western blotting or mass spectrometry. A shift in the melting temperature of the protein in the presence of the compound indicates target engagement.

Section 4: Data Summary and Interpretation

The data obtained from the various assays should be compiled and analyzed to build a comprehensive understanding of the binding affinity of 7,8-Dihydro-1,6-naphthyridin-3-amine.

Assay Parameter(s) Measured Typical Value Range Interpretation
Surface Plasmon Resonance (SPR) KD, ka, kdpM to mMQuantifies the affinity and kinetics of the interaction in real-time.
Isothermal Titration Calorimetry (ITC) KD, ΔH, ΔS, nµM to nMProvides a complete thermodynamic profile of the binding event.
Enzyme Inhibition Assay IC50nM to µMMeasures the functional potency of the compound as an inhibitor.
Cellular Thermal Shift Assay (CETSA) ΔTm1-10 °CConfirms target engagement in a cellular environment.

Section 5: Signaling Pathway Context

Understanding the signaling pathway in which the target protein operates is crucial for interpreting the functional consequences of binding. For instance, if the target is a kinase, it is important to map its position in the relevant signaling cascade.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 activates TargetKinase Target Protein (e.g., Kinase) Kinase1->TargetKinase activates Substrate Substrate Protein TargetKinase->Substrate phosphorylates TF Transcription Factor Substrate->TF activates Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Ligand External Signal Ligand->Receptor Inhibitor 7,8-Dihydro-1,6- naphthyridin-3-amine Inhibitor->TargetKinase

Caption: A generic kinase signaling pathway illustrating potential target intervention.

Conclusion

Determining the binding affinity of a novel compound like 7,8-Dihydro-1,6-naphthyridin-3-amine is a multi-step process that requires a combination of computational, biophysical, biochemical, and cell-based approaches. By employing orthogonal methods and carefully considering the causality behind experimental choices, researchers can build a robust and reliable profile of the compound's interaction with its target proteins, paving the way for further drug development efforts.

References

  • de Azevedo Jr, W. F., & Dias, R. (2008). Computational methods for calculation of ligand-binding affinity. Current Drug Targets, 9(12), 1031–1039. [Link]

  • Creative Biolabs. (n.d.). Small Molecule Affinity Measurement Service. Retrieved from [Link]

  • Schrödinger. (2025, October 9). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. [Link]

  • Shapiro, A. B. (2020, March 9). What are some physical methods to determine binding affinity of a protein?. ResearchGate. [Link]

  • Yan, J., Yin, J., & Li, L. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Nature Communications. [Link]

  • Anniss, D. A., & Carlson, E. E. (2007, May 15). Method for Quantitative Protein−Ligand Affinity Measurements in Compound Mixtures. Analytical Chemistry. [Link]

  • Pollard, T. D. (2017, October 13). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • Paek, J., et al. (2022, January 17). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). Assays for direct binding of small molecules and proteins. Retrieved from [Link]

  • Ferguson, C. G., et al. (2023, December 20). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society. [Link]

  • Roberts, R. S., et al. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Sci-Hub. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Duggan, M. E., et al. (2004, November 13). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. The Journal of Organic Chemistry. [Link]

  • Gulewicz, K., & Stawinski, J. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. [Link]

  • European Bioinformatics Institute. (n.d.). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6 H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors. ChEMBL. [Link]

  • Al-Tel, T. H. (2021, July 14). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules. [Link]

  • Piras, M., et al. (2024, November 7). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo... Molecules. [Link]

  • ResearchGate. (n.d.). An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine. Retrieved from [Link]

  • Gulewicz, K., & Stawinski, J. (2021, July 16). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

Sources

Foundational

Preliminary Toxicity Studies of 7,8-Dihydro-1,6-naphthyridin-3-amine: A Preclinical Evaluation Framework

Executive Summary As drug development pushes toward novel heterocyclic scaffolds, 1,6-naphthyridine derivatives have emerged as highly potent pharmacophores, particularly in oncology and virology. However, their efficacy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pushes toward novel heterocyclic scaffolds, 1,6-naphthyridine derivatives have emerged as highly potent pharmacophores, particularly in oncology and virology. However, their efficacy is frequently tethered to inherent toxicological liabilities, most notably DNA intercalation and topoisomerase inhibition[1].

7,8-Dihydro-1,6-naphthyridin-3-amine (CAS: 1430218-34-0) represents a unique structural evolution. By partially saturating the distal ring (7,8-dihydro) and introducing a primary amine at the C3 position, the molecule diverges from fully aromatic, planar naphthyridines. As a Senior Application Scientist, I approach the preliminary toxicity profiling of this compound not as a rigid checklist, but as a mechanistic deconstruction. This whitepaper outlines a self-validating, causality-driven framework for evaluating the in vitro and in vivo toxicity of 7,8-Dihydro-1,6-naphthyridin-3-amine, ensuring high-fidelity data for IND-enabling studies.

Toxicological Rationale & Mechanistic Causality

To design an effective toxicity screening cascade, we must first predict the molecule's behavior based on its structural moieties:

  • The 1,6-Naphthyridine Core: Fully aromatic naphthyridines are established Topoisomerase I and II poisons. They stabilize the DNA-enzyme cleavage complex, leading to double-strand breaks and apoptosis[2]. The partial saturation in the 7,8-dihydro derivative reduces molecular planarity, which may attenuate DNA intercalation but could introduce novel off-target kinase binding.

  • The C3-Primary Amine: The presence of a basic amine introduces two distinct liabilities:

    • Metabolic Activation: Primary aromatic/heteroaromatic amines are classic substrates for hepatic CYP450 enzymes (e.g., CYP1A2), potentially forming reactive N-hydroxy metabolites that cause hepatotoxicity or genotoxicity.

    • Cardiotoxicity (hERG): Basic amines that become protonated at physiological pH are notorious for interacting with the aromatic residues (Tyr652, Phe656) within the hERG potassium channel pore, risking QT interval prolongation.

G A 7,8-Dihydro-1,6-naphthyridin- 3-amine B DNA Intercalation / Topo I/II Binding A->B Nuclear entry C hERG Channel Pore Interaction A->C Physiological protonation D CYP450 Phase I N-Oxidation A->D Hepatic first-pass E DNA Cleavage Complex Stabilization B->E G QT Prolongation (Cardiotoxicity) C->G K+ efflux block H Reactive Metabolites (Hepatotoxicity) D->H Covalent protein binding F Apoptosis / Genotoxicity E->F Double-strand breaks

Caption: Proposed toxicodynamics of 7,8-Dihydro-1,6-naphthyridin-3-amine via topoisomerase, hERG, and CYP450.

Tiered Toxicity Screening Workflow

To isolate these variables, we execute a tiered workflow. Each protocol is designed as a self-validating system, meaning the assay inherently proves its own reliability through strict internal controls before the test article data is even considered.

Workflow Step1 Tier 1: Cytotoxicity & Mutagenicity Step2 Tier 2: Cardiotoxicity (hERG Patch Clamp) Step1->Step2 Step3 Tier 3: In Vivo Acute Tox (Rodent MTD) Step2->Step3 Step4 Go/No-Go Decision Matrix Step3->Step4

Caption: Tiered preliminary toxicity screening workflow for novel naphthyridine derivatives.

Tier 1: In Vitro Cytotoxicity & Genotoxicity Profiling

Because naphthyridines are known to exhibit potent cytotoxicity against rapidly dividing cells[3], we must establish the baseline therapeutic index using human hepatic (HepG2) and renal (HEK293) cell lines. Furthermore, the Ames test is mandatory to rule out frameshift or base-pair substitution mutations caused by DNA intercalation.

Protocol 1.1: CellTiter-Glo Luminescent Cell Viability Assay

  • Causality: ATP quantitation is prioritized over MTT assays because naphthyridines can occasionally interfere with the mitochondrial reductase-dependent colorimetric readouts.

  • Self-Validation:

    • Positive Control: Camptothecin (10 µM) to validate Topo-I mediated cell death sensitivity.

    • Negative Control: 0.1% DMSO (vehicle).

  • Methodology:

    • Seed HepG2 and HEK293 cells at 5×103 cells/well in 96-well opaque plates. Incubate for 24h at 37°C, 5% CO₂.

    • Treat cells with 7,8-Dihydro-1,6-naphthyridin-3-amine in a 10-point dose-response curve (0.1 nM to 100 µM).

    • Incubate for 72 hours.

    • Add 100 µL of CellTiter-Glo reagent per well; lyse cells on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 1.2: Ames Test (OECD 471) with Metabolic Activation

  • Causality: The C3-amine requires evaluation for pro-mutagenic potential. Rat liver S9 fraction is added to simulate hepatic metabolism.

  • Methodology:

    • Prepare Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

    • Plate compound at 5 concentrations (up to 5000 µ g/plate ) using the pre-incubation method, both in the presence and absence of 10% v/v Aroclor 1254-induced rat liver S9 mix.

    • Validation Check: Ensure TA98 (frameshift) reverts with 2-nitrofluorene (-S9) and TA100 (base-pair) reverts with sodium azide (-S9) and 2-aminoanthracene (+S9).

    • Incubate plates at 37°C for 48-72 hours and count revertant colonies. A 2-fold increase over vehicle control indicates mutagenicity.

Tier 2: Cardiotoxicity (hERG Channel Inhibition)

Protocol 2.1: Automated Patch-Clamp Electrophysiology

  • Causality: The basicity of the C3-amine on the lipophilic naphthyridine core strongly flags for hERG liability.

  • Methodology:

    • Utilize CHO cells stably expressing the human ether-a-go-go-related gene (hERG).

    • Employ a whole-cell patch-clamp configuration using an automated system (e.g., QPatch).

    • Apply a voltage protocol: holding potential of -80 mV, depolarize to +20 mV for 2s, followed by a repolarizing ramp to -50 mV for 2s to elicit the tail current.

    • Perfuse 7,8-Dihydro-1,6-naphthyridin-3-amine at 1, 3, 10, and 30 µM.

    • Validation Check: E-4031 (100 nM) must produce 80% inhibition of the tail current.

    • Calculate the IC₅₀ for tail current amplitude reduction.

Tier 3: In Vivo Acute Toxicity (Rodent Model)

Once in vitro liabilities are mapped, we transition to an in vivo model to determine the Maximum Tolerated Dose (MTD) and No Observed Adverse Effect Level (NOAEL), following modified OECD 420 guidelines.

Protocol 3.1: Acute Oral Toxicity (Fixed Dose Procedure)

  • Causality: Evaluates systemic exposure, acute target organ toxicity (particularly bone marrow suppression typical of Topo inhibitors[4]), and clinical signs of distress.

  • Methodology:

    • Subjects: 8-week-old female Sprague-Dawley rats (n=5 per dose group).

    • Dosing: Administer the compound via oral gavage formulated in 0.5% methylcellulose/0.1% Tween-80. Utilize a sighting study starting at 300 mg/kg. If mortality occurs, step down to 50 mg/kg.

    • Observation: Monitor continuously for the first 4 hours, then daily for 14 days. Track body weight, food consumption, and neurological signs (e.g., tremors, lethargy).

    • Necropsy: On Day 14, euthanize via CO₂ asphyxiation. Perform gross necropsy with mandatory histopathology on the liver, kidneys, heart, and femoral bone marrow.

Quantitative Data Presentation

To facilitate rapid decision-making, the expected thresholds and acceptance criteria for 7,8-Dihydro-1,6-naphthyridin-3-amine are summarized below.

Assay / EndpointTarget MetricThreshold for Concern (Go/No-Go)Reference Standard / Control
Cytotoxicity (HepG2) IC₅₀ (72h) (indicates severe basal toxicity)Camptothecin (IC₅₀ )
Genotoxicity (Ames) Revertant Colonies ≥2× increase over vehicle control2-Aminoanthracene (+S9)
Cardiotoxicity (hERG) IC₅₀ (high risk for QT prolongation)E-4031 (IC₅₀ ≈10 nM )
Acute In Vivo Toxicity MTD / NOAELMTD <50 mg/kg Vehicle Control (0.5% MC)
Hepatotoxicity ALT / AST Elevation >3× Upper Limit of Normal (ULN) in vivoAcetaminophen (High Dose)

Conclusion

The evaluation of 7,8-Dihydro-1,6-naphthyridin-3-amine requires a nuanced approach that balances the known liabilities of the 1,6-naphthyridine class (topoisomerase inhibition, DNA intercalation) with the specific metabolic risks introduced by the C3-amine. By executing this self-validating, tiered framework, drug development professionals can accurately delineate the compound's safety margins, ensuring that only structurally optimized, safe candidates progress to advanced preclinical development.

References

  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis.MDPI / PMC.
  • 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity.PubMed.
  • Design, Synthesis, and Evaluation of Dibenzo[c,h][1,6]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents.ACS Publications.
  • Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis, and Biological Evaluation.ACS Publications.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 7,8-Dihydro-1,6-naphthyridin-3-amine

An Application Note on the Synthesis and Isolation of 7,8-Dihydro-1,6-naphthyridin-3-amine Derivatives Executive Summary & Nomenclature Context The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Synthesis and Isolation of 7,8-Dihydro-1,6-naphthyridin-3-amine Derivatives

Executive Summary & Nomenclature Context

The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, PDE10A inhibitors, and P-glycoprotein modulators[1]. Specifically, the 3-amino derivative—commonly referred to in commercial catalogs as tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 355819-02-2)[2]—serves as a critical building block.

Mechanistic Rationale (E-E-A-T)

The synthetic bottleneck in accessing 3-amino-1,6-naphthyridines is the construction of the electron-deficient pyridine ring. The TCRT methodology solves this by utilizing 3,5-dinitro-1-methyl-2-pyridone as a highly electrophilic scaffold[4].

  • Ring Transformation (Causality): When N-Boc-4-piperidinone is exposed to methanolic ammonia, it forms an enamine in situ. This enamine attacks the 4-position of the dinitropyridone. Subsequent nucleophilic attack by ammonia triggers a ring-opening/ring-closing cascade that eliminates N-methyl-2-nitroacetamide, yielding the fused 3-nitro-1,6-naphthyridine core[3],[4].

  • Chemoselective Reduction: The resulting 3-nitro group is highly activated. Catalytic hydrogenation using Palladium on Carbon (Pd/C) selectively reduces the nitro group to a primary amine without over-reducing the aromatic pyridine ring[3].

  • Self-Validating Purification: The TCRT generates highly polar byproducts. Instead of relying on immediate column chromatography, the protocol leverages the differential solubility of the product and byproducts in dichloromethane (DCM), allowing for rapid purification via trituration.

Synthetic Workflow Visualization

Synthesis A N-Boc-4-piperidinone + 3,5-Dinitro-1-methyl-2-pyridone B Methanolic Ammonia (NH3/MeOH) 60°C, 5h A->B C tert-Butyl 3-nitro-7,8-dihydro- 1,6-naphthyridine-6(5H)-carboxylate (TCRT Intermediate) B->C D H2, 10% Pd/C MeOH, RT C->D E tert-Butyl 3-amino-7,8-dihydro- 1,6-naphthyridine-6(5H)-carboxylate (CAS: 355819-02-2) D->E F TFA / DCM RT, 2h E->F G 7,8-Dihydro-1,6-naphthyridin-3-amine (5,6,7,8-Tetrahydro Core) F->G

Synthetic workflow for 7,8-Dihydro-1,6-naphthyridin-3-amine via TCRT and reduction.

Step-by-Step Experimental Protocol

Step 1: TCRT Synthesis of the Nitro Intermediate

Objective: Construct the bicyclic 1,6-naphthyridine core.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add methanolic ammonia (1.1 M, 100 mL, 110 mmol).

  • Reagent Addition: Add 3,5-dinitro-1-methyl-2-pyridone (1.99 g, 10.0 mmol) followed by N-Boc-4-piperidinone (2.39 g, 12.0 mmol).

  • Reaction: Seal the flask loosely with a vented septum and heat in an oil bath at 60 °C for 5 hours. Causality: The elevated temperature is critical to drive the elimination of the nitroacetamide byproduct and finalize aromatization[3].

  • Workup & Trituration: Evaporate the dark reaction mixture to dryness under reduced pressure. Digest the resulting red solid with DCM (2 × 50 mL). The insoluble N-methyl-2-nitroacetamide byproduct will precipitate. Filter the mixture and discard the solid.

  • Isolation: Concentrate the DCM filtrate and triturate the residue with ethyl acetate. Filter to collect the pure tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate.

Step 2: Catalytic Hydrogenation to the Amino-Naphthyridine

Objective: Reduce the 3-nitro group to yield CAS 355819-02-2.

  • Preparation: Dissolve the nitro intermediate (2.79 g, 10.0 mmol) in anhydrous methanol (100 mL).

  • Catalyst Addition: Purge the flask with argon for 5 minutes. Carefully add 10% Pd/C (1.0 g). Causality: Argon purging prevents the ignition of methanol vapors by the active palladium catalyst.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a balloon. Stir vigorously at room temperature for 12 hours. Monitor via LC-MS until the nitro mass (m/z 280) is fully converted to the amino mass (m/z 250).

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize from DCM/petroleum ether to yield tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate as a white crystalline solid[3],[2].

Step 3: Acidic Deprotection to the Free Base

Objective: Remove the Boc group for downstream functionalization.

  • Reaction: Dissolve the Boc-protected amine (1.0 g) in DCM (10 mL). Cool to 0 °C and add Trifluoroacetic acid (TFA, 5 mL) dropwise. Warm to room temperature and stir for 2 hours.

  • Concentration: Remove the volatiles under vacuum. Co-evaporate with toluene (2 × 10 mL) to remove residual TFA.

  • Neutralization (Critical Step): The fully deprotected 5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is highly polar and water-soluble. Do not use standard EtOAc/water extraction. Instead, partition the residue between saturated aqueous NaHCO3 and a salting-out organic mixture (20% isopropanol in chloroform).

  • Isolation: Extract the aqueous layer three times, dry the combined organic layers over Na2SO4, and concentrate to yield the free base[1].

Quantitative Data & Optimization

Table 1: TCRT Reaction Optimization & Stoichiometry

Reagent Equivalents Function Impact on Yield & Causality
N-Boc-4-piperidinone 1.2 Nucleophile / Scaffold A slight excess ensures complete consumption of the highly reactive pyridone, preventing complex oligomerization.
3,5-Dinitro-1-methyl-2-pyridone 1.0 Electrophile Limiting reagent. Must be handled dry to prevent competitive hydrolysis.

| Methanolic Ammonia (1.1 M) | 11.0 | Nitrogen Source / Base | Massive excess is critical for ring closure; lower equivalents stall the reaction at the acyclic enamine intermediate[4]. |

Table 2: Analytical Characterization (Expected Values)

Compound ¹H NMR (CDCl₃) Key Shifts MS (ESI+) m/z
Boc-Nitro Intermediate 8.21 (d, J=2 Hz, 1H), 9.33 (d, J=2 Hz, 1H), 1.48 (s, 9H) 280.1 [M+H]⁺
Boc-Amino Intermediate 6.65 (d, J=2 Hz, 1H), 7.92 (d, J=2 Hz, 1H), 3.56 (br s, 2H) 250.1 [M+H]⁺

| Deprotected Amine | 6.61 (d, J=3 Hz, 1H), 7.97 (d, J=3 Hz, 1H), 2.46 (s, 2H) | 150.1 [M+H]⁺ |

References

  • Harling, J.D., Harrington, F.P., Thompson, M. "A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[1,6]naphthyridine System and Some Alkylated and Polycyclic Homologues." Synthetic Communications, 2001.[3] URL: [Link]

  • Asahara, H., Nishiwaki, N. "Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations." Molecules, 2021.[4] URL: [Link]

  • Athenex, Inc. "Acetamido-phenylbenzamide derivatives and methods of using the same." US Patent US20220106301A1, 2022.[1] URL:

Sources

Application

Application Note: HPLC Method Development and Optimization for 7,8-Dihydro-1,6-naphthyridin-3-amine

Introduction & Analyte Profiling The naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and requiring rigorous 1[1]. 7,8-Dihydro-1,6-naphthyridin-3-am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and requiring rigorous 1[1]. 7,8-Dihydro-1,6-naphthyridin-3-amine presents a unique chromatographic challenge due to its highly polar nature and multiple basic centers. The molecule contains a partially saturated bicyclic system with a primary amine at the 3-position, alongside embedded pyridine and piperidine-like nitrogen atoms.

Without targeted method development, analysts will observe poor retention, severe peak tailing, and compromised quantitative accuracy when analyzing this compound on standard reversed-phase columns.

Mechanistic Insights: The Causality of Peak Tailing

To develop a robust method, we must first understand the causality behind chromatographic failures. Peak tailing in HPLC primarily affects basic compounds and occurs when more than one retention mechanism is present during separation[2].

  • Silanol Interactions: In traditional C18 columns, unbonded silanol (Si–OH) groups remain on the silica surface. These free silanols are acidic. When they encounter the highly basic primary amine of 7,8-dihydro-1,6-naphthyridin-3-amine, strong 2 occur[2]. This dual-retention mechanism (hydrophobic partitioning + ionic binding) stretches the trailing edge of the peak, resulting in an asymmetry factor (As) that often exceeds acceptable limits[3].

  • pH Effects: If the mobile phase pH approaches the analyte's pKa, uneven ionization leads to asymmetrical peaks[4].

  • Strategic Resolution: To achieve a symmetrical Gaussian peak, chromatographers must manipulate the mobile phase pH to force a single retention mechanism. This is done by either operating at a low pH (< 3.0) to fully protonate the silanols (rendering them neutral) or at a high pH (> 10.0) to fully deprotonate the basic amine (rendering it neutral)[3].

Method Development Workflow

HPLC_Workflow N1 Analyte: 7,8-Dihydro-1,6-naphthyridin-3-amine Identify Basic Centers N2 Select Mobile Phase pH Strategy N1->N2 N3 Low pH Strategy (< 3.0) Analyte: Protonated (+) N2->N3 Suppress Silanols N4 High pH Strategy (> 10.0) Analyte: Neutral (0) N2->N4 Deprotonate Analyte N5 Polar-Embedded C18 Column Modifier: 0.1% TFA N3->N5 N6 High-pH Stable Hybrid C18 Modifier: 10mM NH4HCO3 N4->N6 N7 Evaluate Peak Shape & Retention Target: As ≤ 1.5, k' ≥ 2.0 N5->N7 N6->N7 N8 Execute System Suitability Testing (SST) N7->N8

Fig 1: Strategic workflow for HPLC method development of basic naphthyridine amines.

Experimental Protocols: Self-Validating Systems

To ensure broad applicability, two orthogonal methodologies are provided. Both protocols are designed as self-validating systems governed by strict System Suitability Testing (SST) criteria.

Method A: Low-pH Ion-Pairing Strategy

Rationale: At pH 2.0, both the analyte and the residual silanols are fully protonated. The addition of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent. It forms a neutral, hydrophobic complex with the protonated amine, which enhances retention on the C18 phase and completely masks secondary silanol interactions.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of 7,8-Dihydro-1,6-naphthyridin-3-amine in 1 mL of Mobile Phase A. Sonicate for 5 minutes to ensure complete dissolution. Filter the sample solution through a 0.22 µm PTFE syringe filter to remove particulate matter[1].

  • Column Selection: Install a Polar-embedded C18 column (e.g., Waters SymmetryShield RP18, 150 mm × 4.6 mm, 3.5 µm). The polar embedded group provides additional shielding for basic compounds[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (0.1% v/v).

    • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of Acetonitrile (0.1% v/v).

  • Chromatographic Conditions:

    • Gradient: 2% B hold for 2 min, ramp to 40% B over 12 min, ramp to 95% B at 15 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

Method B: High-pH Free-Base Strategy

Rationale: At pH 10.5, the basic nitrogens of the naphthyridine core and the primary amine are deprotonated (neutralized). This eliminates ionic interactions entirely, allowing for pure hydrophobic retention. Note: Standard silica columns will dissolve at this pH; a specialized hybrid particle column is mandatory.

Step-by-Step Protocol:

  • Sample Preparation: Prepare the sample at 1.0 mg/mL in a 50:50 mixture of Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Install a High-pH stable Ethylene-Bridged Hybrid (BEH) C18 column (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of water (10 mM). Adjust the pH to 10.5 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 5% B to 60% B over 15 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

System Suitability Testing (SST)

A method is only as reliable as its validation parameters. Before proceeding with sample analysis, the system must independently validate itself against the following criteria. The USP tailing factor is calculated using the formula As = W0.05 / 2f[4].

  • Tailing Factor (As): ≤ 1.5 (Ensures silanol interactions are successfully suppressed)[3].

  • Theoretical Plates (N): ≥ 5,000 (Ensures column bed integrity and efficiency).

  • Retention Time Precision: %RSD ≤ 1.0% (n=6 injections).

  • Peak Area Precision: %RSD ≤ 2.0% (n=6 injections).

Data Presentation: Method Comparison

The following table summarizes the expected quantitative chromatographic outcomes when applying the above protocols to 7,8-Dihydro-1,6-naphthyridin-3-amine.

Chromatographic ParameterMethod A (Low pH Ion-Pairing)Method B (High pH Free-Base)Target Acceptance Criteria
Retention Factor (k') 3.24.8k' ≥ 2.0
USP Tailing Factor (As) 1.351.10As ≤ 1.5
Theoretical Plates (N) 8,50011,200N ≥ 5,000
Resolution (Rs) from Impurities 2.13.4Rs ≥ 1.5
Primary Retention Mechanism Hydrophobic (Ion-Paired)Hydrophobic (Neutral Analyte)Single Mechanism Dominance

Note: Method B generally provides superior peak symmetry (As approaching 1.0) and higher retention factors for highly basic amines because the analyte is analyzed in its uncharged, fully hydrophobic state.

References

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • How to Reduce Peak Tailing in HPLC?
  • Peak Tailing in HPLC Source: Element Lab Solutions URL
  • What Causes Peak Tailing in HPLC?

Sources

Method

NMR Spectroscopy Characterization Protocol: 7,8-Dihydro-1,6-naphthyridin-3-amine

Executive Summary & Structural Context 7,8-Dihydro-1,6-naphthyridin-3-amine (CAS: 1430218-34-0)[1] is a partially saturated bicyclic heterocycle. The 1,6-naphthyridine scaffold and its partially reduced derivatives are h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

7,8-Dihydro-1,6-naphthyridin-3-amine (CAS: 1430218-34-0)[1] is a partially saturated bicyclic heterocycle. The 1,6-naphthyridine scaffold and its partially reduced derivatives are highly privileged structures in medicinal chemistry, frequently utilized in the development of kinase inhibitors, HIV-1 integrase allosteric inhibitors[2], and RORγt inverse agonists[3].

Characterizing this specific molecule via NMR requires distinguishing between its two fused rings: a fully aromatic pyridine ring bearing an electron-donating primary amine, and a partially saturated dihydro ring containing a cyclic imine (C5=N6) and an aliphatic linkage (C7–C8). Because the imine bond is susceptible to hydrolysis and the primary amine is prone to rapid proton exchange, achieving a high-fidelity NMR structural elucidation requires strict control over solvent causality, sample preparation, and pulse sequence selection[4].

Mechanistic Rationale for NMR Strategy

As an application scientist, it is critical to understand why specific experimental parameters are chosen, rather than just following a recipe.

  • Solvent Causality (The Case for DMSO-d6): Chloroform-d (CDCl3) is generally unsuitable for this molecule. Trace acidity in CDCl3 can protonate the basic imine nitrogen (N6) or the primary amine, leading to severe chemical shift drift and line broadening. Furthermore, the intermediate exchange rate of the –NH2 protons in CDCl3 often renders them invisible. Anhydrous DMSO-d6 is selected because its strong hydrogen-bond accepting capability tightly solvates the –NH2 group, slowing the proton exchange rate and yielding a sharp, integrable broad singlet. Additionally, DMSO-d6 lacks trace water (if properly handled), preventing the hydrolytic ring-opening of the C5=N6 imine bond.

  • Pulse Sequence Causality (DEPT-135 & 2D NMR): The structural ambiguity of partially saturated heterocycles lies in differentiating bridgehead carbons from substituted aromatic carbons. DEPT-135 is employed as a self-validating check: the aliphatic –CH2– groups (C7, C8) will phase negatively, while the aromatic/imine –CH– groups (C2, C4, C5) will phase positively. Quaternary carbons (C3, C4a, C8a) will disappear, instantly mapping the carbon skeleton.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system; each step contains a validation checkpoint to ensure data integrity before proceeding to the next phase.

Phase 1: Sample Preparation
  • Desiccation: Lyophilize the 7,8-dihydro-1,6-naphthyridin-3-amine sample for 2 hours to remove adventitious moisture.

    • Checkpoint: Sample must appear as a free-flowing powder. Clumping indicates residual moisture which will degrade the imine.

  • Dissolution: Weigh exactly 15.0 mg of the compound and dissolve in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS.

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter directly into a clean, oven-dried 5 mm NMR tube.

    • Checkpoint: The solution must be optically clear. Particulates cause localized magnetic susceptibility gradients, ruining line shape.

Phase 2: Acquisition & Validation
  • Tuning & Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe for both 1H and 13C channels.

  • Locking & Shimming (Validation Step): Lock onto the DMSO-d6 signal. Perform gradient shimming.

    • Checkpoint: Acquire a dummy 1H scan. The residual DMSO pentet at δ 2.50 ppm must have a linewidth at half-height (FWHM) of < 1.0 Hz. If not, re-shim.

  • 1H NMR Acquisition: Acquire 16 scans with a relaxation delay (d1) of 2.0 s at 298 K.

  • 13C & DEPT-135 Acquisition: Acquire 1024 scans for the standard 13C{1H} spectrum (WALTZ-16 decoupling). Follow immediately with a DEPT-135 sequence (256 scans).

    • Checkpoint: Overlay the 13C and DEPT-135 spectra. Confirm that exactly two signals (C7, C8) phase downwards. If three phase downwards, the ring has over-reduced.

  • 2D NMR (COSY, HSQC, HMBC): Acquire standard gradient-selected 2D datasets. Optimize HSQC for 1JCH​ = 145 Hz and HMBC for nJCH​ = 8 Hz.

Quantitative Data Presentation

The strong electron-donating resonance effect of the 3-amino group significantly shields the ortho protons (H2, H4) on the pyridine ring, pushing them upfield compared to an unsubstituted naphthyridine. Conversely, the H5 proton is highly deshielded due to its position on the sp2-hybridized imine carbon.

Table 1: 1 H NMR Chemical Shift Assignments (DMSO-d6, 400 MHz)
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Rationale
H5 8.35s-1HDeshielded by the C=N imine bond and conjugation.
H2 7.80d2.21HAromatic; shielded by ortho-NH2, deshielded by adjacent N1.
H4 6.95d2.21HAromatic; strongly shielded by ortho-NH2.
-NH2 5.30br s-2HExchangeable amine protons; stabilized by DMSO-d6.
H7 3.75t7.52HAliphatic CH2, deshielded by adjacent imine nitrogen (N6).
H8 2.90t7.52HAliphatic CH2, benzylic position adjacent to pyridine core.
Table 2: 13 C NMR Chemical Shift Assignments (DMSO-d6, 100 MHz)
CarbonChemical Shift (δ, ppm)DEPT-135 PhaseCarbon TypeStructural Assignment
C5 158.0Positive (Up)CHImine carbon (C=N).
C3 148.5Null (Invisible)CAromatic quaternary, attached to -NH2.
C8a 146.0Null (Invisible)CBridgehead quaternary carbon.
C2 142.0Positive (Up)CHAromatic carbon adjacent to N1.
C4a 128.0Null (Invisible)CBridgehead quaternary carbon.
C4 112.0Positive (Up)CHAromatic carbon ortho to -NH2.
C7 48.5Negative (Down)CH2Aliphatic carbon adjacent to N6.
C8 28.0Negative (Down)CH2Aliphatic benzylic carbon.

2D NMR Correlation Network

To definitively prove the regiochemistry of the bicyclic fusion, 2D Heteronuclear Multiple Bond Correlation (HMBC) is utilized. The diagram below illustrates the critical diagnostic correlations that validate the 7,8-dihydro-1,6-naphthyridine architecture.

G H7 H7 (Aliphatic) H8 H8 (Aliphatic) H7->H8 COSY C7 C7 H7->C7 HSQC C8 C8 H8->C8 HSQC C4a C4a (Bridge) H8->C4a HMBC C8a C8a (Bridge) H8->C8a HMBC H5 H5 (Imine) C5 C5 H5->C5 HSQC H5->C4a HMBC H2 H2 (Aromatic) H2->C8a HMBC H4 H4 (Aromatic) H4->C4a HMBC H4->C8a HMBC

2D NMR Correlation Network for 7,8-Dihydro-1,6-naphthyridin-3-amine.

References

  • A General Synthesis of Dihydronaphthyridinones with Aryl-Substituted Quaternary Benzylic Centers The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F Organic Process Research & Development (ACS Publications). URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1430218-34-0 PubChem (NIH). URL:[Link]

Sources

Application

Application Notes and Protocols for In Vivo Dosing Formulation of 7,8-Dihydro-1,6-naphthyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details the development of robust and effective in vivo dosing formulations fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the development of robust and effective in vivo dosing formulations for the novel compound 7,8-Dihydro-1,6-naphthyridin-3-amine. Recognizing the common challenge of poor aqueous solubility with heterocyclic amine-containing new chemical entities (NCEs), this document provides a systematic, field-proven approach to formulation development. We will explore the underlying scientific principles behind various formulation strategies, from simple solutions to advanced lipid-based systems, and provide detailed, step-by-step protocols for their preparation and evaluation. The objective is to empower researchers to maximize compound exposure in preclinical studies, ensuring reliable and reproducible pharmacokinetic and toxicological data.

Introduction: The Formulation Challenge of Naphthyridine Scaffolds

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, often associated with a wide range of biological activities. However, compounds like 7,8-Dihydro-1,6-naphthyridin-3-amine, containing a basic amine function, frequently exhibit limited aqueous solubility at physiological pH. This presents a significant hurdle for in vivo studies, as achieving adequate systemic exposure is paramount for evaluating efficacy and safety.[1][2][3] The primary goal of preclinical formulation development is to create a delivery system that maximizes the bioavailability of the test article.[4][5] This often involves strategies to enhance solubility and dissolution rate.[6]

This guide will provide a logical workflow for tackling the formulation of 7,8-Dihydro-1,6-naphthyridin-3-amine, starting from initial physicochemical characterization to the preparation of various dosing vehicles suitable for preclinical species.

Preformulation Assessment: Understanding the Molecule

A thorough understanding of the physicochemical properties of 7,8-Dihydro-1,6-naphthyridin-3-amine is the critical first step in designing an appropriate formulation.[7] While experimental data for this specific molecule is not widely available, we can infer potential characteristics based on its structure and related compounds.

Table 1: Predicted Physicochemical Properties and Their Implications for Formulation

PropertyPredicted CharacteristicFormulation Implication
Solubility Likely low in aqueous media at neutral pH. Solubility may increase at lower pH due to the basic amine.Simple aqueous vehicles may not be sufficient. Co-solvents, surfactants, or complexing agents will likely be necessary.[1][6]
LogP Predicted to be moderately lipophilic.Suggests potential for good membrane permeability but also contributes to low aqueous solubility. Lipid-based formulations could be a viable strategy.[3][6]
pKa The amine group will have a basic pKa.The compound's charge state, and thus solubility, will be pH-dependent. This can be leveraged for formulation using pH adjustment.
Physical Form Likely a crystalline solid.The crystalline structure will require energy to overcome for dissolution. Amorphous dispersions could be considered to enhance solubility.[1][3]
Stability Amine groups can be susceptible to oxidation.Formulation should be protected from light and oxygen. The use of antioxidants may be necessary. Stability studies are crucial.[8][9]

A logical workflow for preclinical formulation development is essential for efficiently identifying a suitable dosing vehicle.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Formulation Optimization & Preparation cluster_3 Phase 4: Validation A Physicochemical Profiling (Solubility, pKa, LogP, Stability) B Vehicle Screening (Aqueous, Co-solvent, Surfactant, Lipid-based) A->B Informs C Dose-Limiting Factor Analysis (Solubility vs. Permeability) B->C Identifies D Protocol 1: Aqueous Solution/Suspension C->D E Protocol 2: Co-Solvent/Surfactant Solution C->E F Protocol 3: Lipid-Based Formulation (SEDDS) C->F G Stability Testing (Short-term, In-use) D->G E->G F->G H Dose Confirmation Analysis G->H Confirms

Caption: Preclinical Formulation Development Workflow.

Formulation Strategies and Protocols

The choice of formulation strategy will depend on the target dose, the route of administration, and the toxicology requirements of the study.[4][5][7] It is often practical to start with the simplest formulation and increase complexity as needed to achieve the desired exposure.

Strategy 1: Aqueous-Based Formulations (Solutions and Suspensions)

For low doses, or if the compound exhibits sufficient solubility at an acceptable pH, an aqueous formulation is the simplest and often preferred choice.

Protocol 1: Preparation of an Acidic Aqueous Solution

This protocol leverages the basic nature of the amine to increase solubility through salt formation in situ.

Materials:

  • 7,8-Dihydro-1,6-naphthyridin-3-amine

  • Sterile Water for Injection (WFI)

  • 0.1 N Hydrochloric Acid (HCl) or other pharmaceutically acceptable acid (e.g., citric acid, tartaric acid)

  • pH meter

  • Volumetric flasks

  • Stir plate and stir bars

Procedure:

  • Weigh the required amount of 7,8-Dihydro-1,6-naphthyridin-3-amine and place it in a volumetric flask.

  • Add approximately 70% of the final volume of WFI.

  • While stirring, slowly add 0.1 N HCl dropwise until the compound completely dissolves.

  • Monitor the pH of the solution. Adjust the pH to the desired level (e.g., pH 3-4), ensuring the compound remains in solution. Avoid excessively low pH, which may cause gastrointestinal irritation in vivo.

  • Once the compound is fully dissolved and the pH is stable, add WFI to the final volume.

  • Visually inspect the solution for any particulates. If necessary, filter through a 0.22 µm syringe filter.

  • Transfer to an appropriate, labeled storage container.

Trustworthiness Check: The clarity of the final solution is a primary indicator of successful solubilization. The pH should be recorded and monitored to ensure consistency between batches.

Protocol 2: Preparation of a Suspension

If the required dose exceeds the solubility limit, a suspension may be necessary. The goal is to create a uniform, easily re-suspendable formulation.

Materials:

  • 7,8-Dihydro-1,6-naphthyridin-3-amine

  • Vehicle (e.g., 0.5% w/v methylcellulose in water, 0.5% w/v carboxymethylcellulose in water)

  • Wetting agent (e.g., 0.1% v/v Tween 80)

  • Mortar and pestle or homogenizer

Procedure:

  • Weigh the required amount of 7,8-Dihydro-1,6-naphthyridin-3-amine.

  • If the particle size is large, gently grind the powder in a mortar and pestle to a fine, uniform consistency.

  • In the mortar, add a small amount of the vehicle containing the wetting agent to the powder to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the particles.

  • Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension.

  • Alternatively, use a homogenizer for a more uniform particle size distribution.

  • Transfer the suspension to a labeled, amber glass container.

Trustworthiness Check: The suspension should be easily re-dispersed upon gentle shaking. Observe for any signs of caking or aggregation over a short period. Particle size analysis can be performed for more rigorous characterization.

Strategy 2: Co-Solvent and Surfactant-Based Formulations

For compounds with poor aqueous solubility, using co-solvents and surfactants is a common and effective strategy.[1][10] These excipients enhance solubility by reducing the polarity of the aqueous vehicle or by forming micelles that can encapsulate the drug.[11]

Table 2: Common Excipients for Solubilization

Excipient ClassExamplesMechanism of Action
Co-solvents Polyethylene glycol 300/400 (PEG 300/400), Propylene glycol (PG), EthanolReduces the polarity of the aqueous vehicle, increasing the solubility of lipophilic compounds.
Surfactants Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Solutol HS 15Form micelles that encapsulate the drug, increasing its apparent solubility in the aqueous medium.[1][11]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes with the drug, shielding the hydrophobic parts of the molecule from the aqueous environment.

Protocol 3: Preparation of a Co-Solvent/Surfactant Solution

Materials:

  • 7,8-Dihydro-1,6-naphthyridin-3-amine

  • PEG 400

  • Propylene Glycol

  • Tween 80

  • Saline or Water for Injection

Example Vehicle Composition: 20% PEG 400 / 10% Propylene Glycol / 2% Tween 80 in Saline (v/v/v)

Procedure:

  • In a glass beaker, combine the required volumes of PEG 400, Propylene Glycol, and Tween 80.

  • Mix thoroughly until a homogenous solution is formed.

  • Slowly add the weighed amount of 7,8-Dihydro-1,6-naphthyridin-3-amine to the excipient mixture while stirring.

  • Use a vortex mixer or a magnetic stirrer to facilitate dissolution. Gentle warming (e.g., to 40°C) may be applied if necessary, but stability at this temperature should be confirmed.

  • Once the compound is completely dissolved, slowly add the saline or WFI to the final volume while stirring.

  • Observe the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Trustworthiness Check: The final formulation should be a clear, homogenous solution. A "crash test" can be performed by diluting a small aliquot of the formulation with water or saline to simulate in vivo dilution and check for precipitation.

Strategy 3: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly enhance oral bioavailability.[3][6] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

G cluster_0 SEDDS Components cluster_1 Formulation Process cluster_2 In Vivo Administration & Emulsification cluster_3 Outcome A 7,8-Dihydro-1,6-naphthyridin-3-amine (API) E Dissolve API in Oil/Co-solvent Mixture A->E B Oil (e.g., Labrafac™) B->E C Surfactant (e.g., Kolliphor® EL) F Add Surfactant and Mix C->F D Co-solvent (e.g., Transcutol® HP) D->E E->F G Oral Dosing of SEDDS Formulation F->G H Dispersion in GI Fluids G->H I Formation of Fine Emulsion H->I J Enhanced API Solubilization and Absorption I->J

Caption: Workflow for SEDDS Formulation and Action.

Protocol 4: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • 7,8-Dihydro-1,6-naphthyridin-3-amine

  • Oil phase (e.g., Labrafac™ PG)

  • Surfactant (e.g., Kolliphor® EL)

  • Co-solvent (e.g., Transcutol® HP)

Procedure:

  • Determine the solubility of 7,8-Dihydro-1,6-naphthyridin-3-amine in various oils, surfactants, and co-solvents to select the best components.

  • Based on the solubility data, prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent.

  • For each formulation, accurately weigh and mix the components in a glass vial.

  • Add the required amount of 7,8-Dihydro-1,6-naphthyridin-3-amine and mix until completely dissolved, using a vortex mixer or gentle warming if necessary.

  • To assess the self-emulsifying properties, add a small amount of the formulation (e.g., 100 µL) to a larger volume of water (e.g., 100 mL) with gentle stirring.

  • Observe the formation of the emulsion. A good SEDDS formulation will form a clear to bluish-white emulsion rapidly and spontaneously.

  • The droplet size of the resulting emulsion can be measured using a particle size analyzer to optimize the formulation.

Trustworthiness Check: The speed and appearance of emulsion formation are key indicators of a successful SEDDS. The formulation should be physically stable with no signs of drug precipitation or phase separation upon storage.

Stability Assessment of Dosing Formulations

Ensuring the stability of the dosing formulation throughout the study is a regulatory requirement and critical for data integrity.[5][8][9][12] Stability testing should be conducted under conditions that mimic the preparation, storage, and administration of the formulation.[9]

Protocol 5: Short-Term Stability Assessment

Objective: To confirm that 7,8-Dihydro-1,6-naphthyridin-3-amine remains stable in the formulation for the duration of its intended use.

Procedure:

  • Prepare the final dosing formulation at two concentrations (low and high).

  • Divide each concentration into aliquots for different time points and storage conditions (e.g., room temperature, refrigerated).

  • At each time point (e.g., 0, 4, 8, 24 hours), analyze an aliquot for the concentration of 7,8-Dihydro-1,6-naphthyridin-3-amine using a validated analytical method (e.g., HPLC-UV).

  • Visually inspect the formulation for any changes in appearance (e.g., color change, precipitation).

  • The concentration at each time point should be within a pre-defined range of the initial concentration (e.g., ±10%).[9]

Conclusion

The successful in vivo evaluation of 7,8-Dihydro-1,6-naphthyridin-3-amine is highly dependent on the development of an appropriate dosing formulation. Due to its likely poor aqueous solubility, a systematic approach to formulation development is essential. This guide provides a framework for researchers to rationally select and prepare various types of formulations, from simple aqueous solutions to more complex lipid-based systems. By understanding the physicochemical properties of the compound and applying the principles of formulation science, researchers can maximize systemic exposure and obtain reliable, high-quality data in their preclinical studies. It is imperative to couple formulation development with robust analytical and stability testing to ensure the integrity of the in vivo experiments.

References

  • Croda Pharma. (n.d.). Excipients for Small Molecule Delivery. Retrieved from [Link]

  • Gokaraju, R., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Retrieved from [Link]

  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Dong, M. W. (2015). Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Retrieved from [Link]

  • Chaudhary, A., & Nagaich, U. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Investigation, 44(5), 325-341. Retrieved from [Link]

  • Smith, A., et al. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Journal of Pharmacological and Toxicological Methods, 111, 107095. Retrieved from [Link]

  • Pharmlabs. (n.d.). Excipients. Retrieved from [Link]

  • Williams, H. D., et al. (2013). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Drug Discovery Today, 18(11-12), 541-551. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2018, August 9). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Retrieved from [Link]

  • BioPharma Services. (2024, November 1). Developing Formulations for Phase 1 Clinical Trials. Retrieved from [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Retrieved from [Link]

Sources

Method

Application Note: 7,8-Dihydro-1,6-naphthyridin-3-amine as a Privileged Scaffold in Kinase Inhibitor and Allosteric Modulator Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Executive Summary & Mechanistic Rationale In modern structure-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Mechanistic Rationale

In modern structure-based drug discovery, the selection of an optimal core scaffold dictates the trajectory of lead optimization. As a Senior Application Scientist, I frequently leverage 7,8-Dihydro-1,6-naphthyridin-3-amine (and its fully saturated or aromatic derivatives) as a privileged building block. The 1,6-naphthyridine core inherently mimics the adenine ring of ATP, making it a highly effective hinge-binding motif for targeting Receptor Tyrosine Kinases (RTKs) such as RET, c-Met, and FGFR4[1].

However, the specific 7,8-dihydro partial saturation and the 3-amine functional group provide three critical, field-proven advantages:

  • Conformational Control: The sp3-hybridized carbons at the 7 and 8 positions break the planarity of the fully aromatic naphthyridine system. This introduces a subtle 3D vector that improves solubility (reducing "brick dust" properties) and allows for precise spatial projection into allosteric pockets, such as the LEDGF/p75 binding site in HIV-1 integrase[2].

  • Tuning Basicity: Partial saturation alters the pKa of the N6 atom, which is crucial for modulating oral bioavailability and avoiding hERG toxicity—a common pitfall in basic amine-containing drugs.

  • Versatile Functionalization: The 3-amine acts as a highly reactive handle. It enables the rapid synthesis of amides, ureas, or conformationally locked tricyclic systems (e.g., 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones), which are essential for overcoming solvent-front mutations in kinase resistance models[3][4].

Pathway Ligand Growth Factors (FGF, GDNF, HGF) Receptor Receptor Tyrosine Kinase (RET, FGFR4, c-Met) Ligand->Receptor Binds & Activates Ras RAS / RAF / MEK Receptor->Ras Phosphorylation PI3K PI3K / AKT / mTOR Receptor->PI3K Phosphorylation Inhibitor Naphthyridine Derivative (Inhibitor) Inhibitor->Receptor Blocks ATP Pocket (Hinge Binding) Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Fig 1. RTK signaling pathway and targeted inhibition by 1,6-naphthyridine derivatives.

Quantitative Data: Overcoming Kinase Resistance

A primary application of 1,6-naphthyridine derivatives is overcoming acquired clinical resistance. For example, the second-generation RET inhibitor selpercatinib is highly effective but vulnerable to solvent-front mutations (e.g., RET G810R/S/C). Synthesizing 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives bypasses the steric clash caused by the arginine/serine substitution in the solvent front[3].

Table 1: In Vitro Inhibitory Activity & PK Profiling of Naphthyridine Derivatives vs. Standard of Care

CompoundPrimary TargetIC50 (nM) WTIC50 (nM) G810RIC50 (nM) G810SOral Bioavailability (F%)
Selpercatinib RET Kinase1.5244.195.3~50.0%
Compound 20p (Naphthyridine)RET Kinase0.88.35.730.4%
Imidazo-naphthyridin-2-one c-Met Kinase3.2N/AN/A45.0%

(Data synthesized from recent SAR studies on naphthyridine-based kinase inhibitors[3][4])

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They include built-in causality checks and quality control (QC) gates to prevent downstream failures.

Protocol A: Synthesis of Conformationally Constrained Tricyclic Kinase Inhibitors

Causality: Converting the 7,8-dihydro-1,6-naphthyridin-3-amine into a cyclic urea (imidazo-naphthyridine) restricts the dihedral angle of the molecule. This entropy-driven optimization locks the pharmacophore into the exact geometry required to form dual hydrogen bonds with the kinase hinge region[4].

  • Amine Activation: Dissolve 7,8-dihydro-1,6-naphthyridin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0°C.

  • Phosgenation: Dropwise add triphosgene (0.4 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: Triphosgene is preferred over standard phosgene gas for safety and precise stoichiometric control, preventing over-reaction to the isocyanate dimer. DIPEA acts as a non-nucleophilic base to scavenge HCl without attacking the electrophilic intermediate.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Gate (LC-MS): Before quenching, sample 10 µL of the reaction mixture and analyze via LC-MS.

    • Validation Criteria: The reaction is only considered successful if the [M+H]+ peak of the starting 3-amine is <5% relative to the product peak. If unreacted amine remains, do not proceed to purification; unreacted amine will co-elute and cause false positives in downstream biological assays. Add an additional 0.1 eq of triphosgene if necessary.

  • Purification: Quench with saturated aqueous NaHCO3, extract with EtOAc, and purify via flash chromatography (0–10% MeOH in DCM).

Protocol B: TR-FRET Kinase Binding Assay for Target Engagement

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence assays. Naphthyridine systems are highly conjugated and often auto-fluoresce, which creates false-positive artifacts in standard assays. The time-delay in TR-FRET completely eliminates background auto-fluorescence.

  • Reagent Preparation: Prepare a master mix containing the GST-tagged Kinase (e.g., RET WT or G810R mutant), Eu-labeled anti-GST antibody (donor), and a fluorescent tracer (acceptor) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense the naphthyridine derivative into a 384-well plate using acoustic liquid handling (Echo) in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilution).

  • Incubation: Add the master mix to the compound plate. Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Self-Validation Gate (Z'-Factor): Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the Z'-factor using DMSO-only (high signal) and a known pan-kinase inhibitor like staurosporine (low signal) control wells.

    • Validation Criteria: The assay is only valid if the Z'-factor is ≥ 0.65. A Z'-factor below this threshold indicates pipetting error or tracer degradation, and the IC50 data must be discarded to maintain E-E-A-T standards.

  • Data Analysis: Fit the emission ratio (Acceptor/Donor) to a 4-parameter logistic curve to determine the IC50.

Workflow Step1 Scaffold Selection (7,8-Dihydro-1,6- naphthyridin-3-amine) Step2 Chemical Synthesis (Urea/Amide Coupling) Step1->Step2 Step3 In Vitro Screening (TR-FRET Assays) Step2->Step3 Step4 Lead Optimization (ADME & PK Profiling) Step3->Step4 Step5 In Vivo Models (Xenograft Efficacy) Step4->Step5

Fig 2. Drug discovery workflow from naphthyridine scaffold selection to in vivo validation.

Expanding the Horizon: Allosteric Site Inhibition

Beyond ATP-competitive kinase inhibition, the partially saturated variants of this scaffold (such as 5,6,7,8-tetrahydro-1,6-naphthyridines) have revolutionized the development of Allosteric Integrase Inhibitors (ALLINIs) for HIV-1[2].

By functionalizing the 3-amine position and utilizing the saturated ring to direct a bulky benzyl or tert-butyl group into the deep hydrophobic pocket of the LEDGF/p75-binding site, researchers can induce aberrant multimerization of the integrase enzyme. This prevents viral integration into host-cell DNA, showcasing the incredible structural versatility of the 1,6-naphthyridine core across entirely different therapeutic areas.

References

  • Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry. URL: [Link]

  • Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Crystallization Challenges with 7,8-Dihydro-1,6-naphthyridin-3-amine

Welcome to the technical support center for the crystallization of 7,8-Dihydro-1,6-naphthyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 7,8-Dihydro-1,6-naphthyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex issues encountered during the crystallization of this and structurally similar molecules. My aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your own laboratory work.

The unique structural features of 7,8-Dihydro-1,6-naphthyridin-3-amine, including its aromatic rings, amino group, and pyridine nitrogen, create a landscape ripe for both successful crystallization and frustrating setbacks. These features allow for desirable intermolecular interactions like π-π stacking and hydrogen bonding, which are crucial for forming a stable crystal lattice.[1] However, they can also lead to challenges such as polymorphism, oiling out, and sensitivity to impurities.

This guide is structured in a question-and-answer format to directly address the specific problems you may be facing. We will explore the "why" behind these issues and provide actionable troubleshooting strategies.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary molecular characteristics of 7,8-Dihydro-1,6-naphthyridin-3-amine that influence its crystallization behavior?

A1: Understanding the molecule's structure is the first step in troubleshooting. Key features include:

  • Aromatic Systems: The presence of two aromatic rings facilitates π-π stacking interactions, which can be a strong driving force for crystal packing.[1]

  • Hydrogen Bonding Capabilities: The primary amine (-NH2) group is a potent hydrogen bond donor, while the nitrogen atoms within the naphthyridine ring system act as hydrogen bond acceptors.[1][2] This extensive hydrogen bonding potential is critical for forming a stable, ordered crystal lattice.

  • Molecular Rigidity and Flexibility: While the core naphthyridine structure is rigid, the dihydro nature introduces some conformational flexibility that can sometimes lead to multiple stable conformations in the solid state, a phenomenon known as conformational polymorphism.[3]

  • Potential for Salt Formation: The basic nature of the amine and pyridine functionalities means that the compound can be protonated to form salts. These salts often exhibit vastly different solubility and crystallization behaviors compared to the free base.[4]

Q2: I'm not getting any crystals at all. My solution remains clear even after cooling or solvent evaporation. What should I do?

A2: This is a common issue often related to insufficient supersaturation or high solubility. Here’s a systematic approach to troubleshoot:

  • Increase Supersaturation: Your solution may not be concentrated enough for nucleation to occur.[5]

    • Slow Evaporation: Continue to allow the solvent to evaporate slowly. You can control the rate by adjusting the opening of the vial.[6][7]

    • Temperature Reduction: If using a cooling crystallization method, try lowering the temperature further.[5][8]

    • Anti-Solvent Addition: If using an anti-solvent, add a small amount more, but do so slowly to avoid crashing out the compound.[5]

  • Re-evaluate Your Solvent System: The compound may be too soluble in the chosen solvent. An ideal crystallization solvent dissolves the compound when hot but has low solubility when cold.[5][8] Consider using a solvent mixture, combining a "good" solvent where the compound is soluble with a "poor" solvent where it is less soluble.[5][9]

  • Induce Nucleation: The initial formation of crystal seeds (nuclei) might be kinetically hindered.

    • Scratching: Gently scratch the inside of the glass container at the air-liquid interface with a glass rod.[5][9] This can create microscopic imperfections that serve as nucleation sites.

    • Seed Crystals: If you have a small amount of solid material, even if it's not a perfect crystal, adding a tiny speck can induce crystallization.[9][10][11]

Q3: My compound is "oiling out" instead of forming crystals. How can I prevent this?

A3: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid.[12][13] This is often due to high supersaturation, rapid cooling, or the presence of impurities.[5]

  • Slower Cooling: Cool the solution more slowly to give the molecules enough time to arrange themselves into an ordered crystal lattice.[5][10] Insulating the flask can help achieve a slower cooling rate.[9]

  • Use a Larger Volume of Solvent: A more dilute solution can sometimes prevent oiling out by lowering the supersaturation level at a given temperature.[5]

  • Solvent Selection: Experiment with different solvent systems. The choice of solvent can significantly impact the likelihood of oiling out.[5][11]

  • Purity: Ensure your compound is sufficiently pure before attempting crystallization. Impurities can disrupt the crystallization process and promote the formation of an oil.[5][14]

Q4: I'm getting very small or needle-like crystals. How can I grow larger, higher-quality crystals?

A4: The formation of small or poorly formed crystals is often a result of rapid nucleation and growth.

  • Reduce the Rate of Supersaturation: Slower cooling or slower evaporation of the solvent will generally lead to fewer nucleation events and allow the existing crystals to grow larger.[8]

  • Minimize Disturbances: Avoid moving or agitating the crystallization vessel once the process has begun. Vibrations can induce the formation of many small crystals.[6]

  • Optimize Solvent System: The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures to find conditions that favor the growth of more equant crystals.[7]

II. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, workflow-oriented approach to overcoming specific crystallization challenges with 7,8-Dihydro-1,6-naphthyridin-3-amine.

Issue 1: Persistent Failure to Crystallize

If the basic troubleshooting steps in the FAQ have not yielded results, a more systematic approach to solvent screening is necessary.

Protocol 1: Systematic Solvent Screening
  • Solubility Testing: Test the solubility of a small amount of your compound in a range of solvents with varying polarities at both room temperature and elevated temperatures.

Solvent CategoryExamplesExpected Solubility of 7,8-Dihydro-1,6-naphthyridin-3-amine
Polar Protic Methanol, Ethanol, WaterLikely to have moderate to high solubility, especially when heated.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateVariable solubility, good candidates for screening.
Nonpolar Toluene, Heptane, DichloromethaneLower solubility expected, potentially useful as anti-solvents.
  • Interpreting Solubility Results:

    • Insoluble in both cold and hot solvent: The solvent is unsuitable.

    • Soluble in cold solvent: The solvent is too good; it will be difficult to achieve the necessary supersaturation.[1] This could be a "good" solvent in an anti-solvent system.

    • Sparingly soluble in cold, soluble when hot: This is an ideal solvent for slow cooling crystallization.[1]

    • Soluble in one solvent, insoluble in another: This pair is a good candidate for anti-solvent or vapor diffusion crystallization.[1]

Visualization: Troubleshooting Crystallization Failure

G start No Crystals Formed check_supersat Is Supersaturation Sufficient? start->check_supersat increase_supersat Increase Concentration: - Slow Evaporation - Further Cooling check_supersat->increase_supersat No check_solubility Is Compound Too Soluble? check_supersat->check_solubility Yes success Crystals Formed increase_supersat->success rescreen_solvent Re-screen Solvents: - Test different polarities - Consider solvent mixtures check_solubility->rescreen_solvent Yes induce_nucleation Induce Nucleation: - Scratching - Seed Crystals check_solubility->induce_nucleation No rescreen_solvent->success induce_nucleation->success G cluster_driving_forces Driving Forces for Crystallization molecule 7,8-Dihydro-1,6-naphthyridin-3-amine - Aromatic Rings - Amino Group (-NH2) - Pyridine Nitrogen interactions Intermolecular Forces - π-π Stacking - Hydrogen Bonding (Donor) - Hydrogen Bonding (Acceptor) molecule->interactions crystal_lattice Ordered Crystal Lattice interactions->crystal_lattice Slow, Controlled Supersaturation amorphous Disordered State (Oil or Amorphous Solid) interactions->amorphous Rapid Supersaturation or Impurities

Caption: The role of intermolecular forces in directing crystallization.

Issue 3: The Impact of Impurities

Impurities can significantly hinder crystallization by disrupting the crystal lattice or by preferentially binding to crystal surfaces, inhibiting further growth. [14]

Protocol 3: Purification Prior to Crystallization

It is often more efficient to purify a compound before attempting to crystallize it than to try to remove impurities during the crystallization process itself.

  • Chromatography: Column chromatography is a highly effective method for removing structurally similar impurities.

  • Acid-Base Extraction: For amine-containing compounds, an acid-base extraction can be a simple and effective purification step.

  • Recrystallization as Purification: If you have a solid, even if it's impure, a carefully executed recrystallization can serve as a purification step. [8][9]The key is to use the minimum amount of hot solvent to dissolve the compound, then cool slowly. The desired compound should crystallize out, leaving the more soluble impurities in the mother liquor.

III. Advanced Crystallization Techniques

When standard methods fail, more advanced techniques may be necessary.

Solvent Layering

This technique is useful when you have two miscible solvents with different densities. [7][15]1. Dissolve your compound in the more dense "good" solvent. 2. Carefully layer the less dense "poor" solvent on top. 3. Crystallization will occur at the interface as the solvents slowly mix. [15]

Co-crystallization

If the compound itself is difficult to crystallize, forming a co-crystal with another molecule (a "co-former") can sometimes yield high-quality crystals. Triphenylphosphine oxide (TPPO) is a known co-crystallant for proton-donating organic molecules. [6]

IV. Summary and Key Takeaways

Successfully crystallizing 7,8-Dihydro-1,6-naphthyridin-3-amine requires a systematic and patient approach.

  • Purity is Paramount: Start with the purest material possible.

  • Solvent Selection is Key: The choice of solvent or solvent system is the most critical variable in crystallization. [15]* Control the Rate of Supersaturation: Slow and steady wins the race. Rapid changes in temperature or solvent composition often lead to poor results.

  • Don't Be Afraid to Experiment: The optimal conditions for crystallization are often found through empirical testing of different methods and solvent systems.

This guide provides a foundation for troubleshooting common crystallization issues. Remember that every compound is unique, and a combination of these techniques may be necessary to achieve your desired outcome.

References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some Tricks for the Single Crystal Growth of Small Molecules. CrystEngComm, 14(3), 751-757.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. (2026, March 6). MDPI. Retrieved from [Link]

  • Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. (2021, December 13). PubMed. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from [Link]

  • Sitting Drop Vapor Diffusion. (n.d.). Retrieved from [Link]

  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. (2019, July 31). ResearchGate. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (2026, March 20). Pharmaceutical Technology. Retrieved from [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing. Retrieved from [Link]

  • Light-Driven Crystallization-Induced Dynamic Resolution of Amines. (2025, July 14). ACS Publications. Retrieved from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals. Retrieved from [Link]

  • Polymorphism, Intermolecular Interactions, and Properties of Primary Amines at High Pressure. (2023, August 29). Crystal Growth & Design - ACS Publications. Retrieved from [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22). Retrieved from [Link]

  • Impact of impurities on crystal growth. (2025, April 15). Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (n.d.). Scilit. Retrieved from [Link]

  • Quasi-isostructural order–disorder phase transitions and anisotropic thermal expansions in polymorphic crystals of a biologically active molecule with distinct solubility and dissolution rate. (n.d.). Materials Advances - RSC Publishing. Retrieved from [Link]

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (n.d.). Retrieved from [Link]

  • An In-Line Study of Oiling Out and Crystallization. (2005, October 28). ACS Publications. Retrieved from [Link]

  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. (2021, July 14). Retrieved from [Link]

  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. (2005, July 15). PubMed. [Link]

  • Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. (2000, August 5). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC. Retrieved from [Link]

  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. (n.d.). Request PDF. Retrieved from [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). Industrial & Engineering Chemistry Research - ACS Publications. Retrieved from [Link]

  • Control of Polymorphism in Crystallization of Amino Acid. (2026, February 5). Request PDF - ResearchGate. Retrieved from [Link]

  • Effect of Ammonium (NH 4 + ) Impurity on the Crystallization of Cobalt Sulfate Hexahydrate from Aqueous Solutions Using Cooling Method. (2025, March 24). MDPI. Retrieved from [Link]

  • Crystallization and transformation of pharmaceutical solid forms. (2012, March 8). Academic Journals. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC. Retrieved from [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso. (2010, June 8). Kinam Park. Retrieved from [Link]

  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid-pyridine supramolecular synthon bre. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. (2011, September 1). PubMed. [Link]

  • Crystalline form of 6-[(4S)-2-methyl-4-(2-naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine. (2011, November 25). Google Patents.
  • 3-amino-5,6,7,8-tetrahydro-n[15][16]aphthyridine. (n.d.). NextSDS. Retrieved from [Link]

  • Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b]n[15][16]aphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amino-Naphthyridine Derivatives: Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the naphthyridine scaffold, a bicyclic heterocycle composed of two fused pyridine rings, has emerged as a "privileged structure." Its rigid conformation and the strategic placemen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the naphthyridine scaffold, a bicyclic heterocycle composed of two fused pyridine rings, has emerged as a "privileged structure." Its rigid conformation and the strategic placement of nitrogen atoms provide a versatile framework for designing molecules that can interact with a multitude of biological targets. This guide offers a comparative analysis of various amino-substituted naphthyridine and dihydronaphthyridine derivatives, with a particular focus on the 1,6-naphthyridine core, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.

While the specific molecule 7,8-Dihydro-1,6-naphthyridin-3-amine is not extensively documented in publicly available literature, this guide will delve into closely related and well-characterized analogs. By examining the synthesis, chemical properties, and biological activities of different amino-naphthyridine isomers, we can extrapolate key structure-activity relationships (SAR) and provide a robust framework for the rational design of new chemical entities.

The Naphthyridine Isomers: A Structural Overview

The positioning of the two nitrogen atoms within the fused ring system gives rise to six possible isomers, each with a unique electronic and steric profile. This diversity is fundamental to their wide range of biological activities.

Naphthyridine_Isomers cluster_15 1,5-Naphthyridine cluster_16 1,6-Naphthyridine cluster_17 1,7-Naphthyridine cluster_18 1,8-Naphthyridine N1_5 N C2_5 N1_5->C2_5 N5_5 N C6_5 N5_5->C6_5 C3_5 C2_5->C3_5 C4_5 C3_5->C4_5 C4a_5 C4_5->C4a_5 C7_5 C6_5->C7_5 C8_5 C7_5->C8_5 C8a_5 C8_5->C8a_5 C4a_5->N5_5 C4a_5->C8a_5 C8a_5->N1_5 N1_6 N C2_6 N1_6->C2_6 N6_6 N C7_6 N6_6->C7_6 C3_6 C2_6->C3_6 C4_6 C3_6->C4_6 C4a_6 C4_6->C4a_6 C5_6 C5_6->N6_6 C8_6 C7_6->C8_6 C8a_6 C8_6->C8a_6 C4a_6->C5_6 C4a_6->C8a_6 C8a_6->N1_6 N1_7 N C2_7 N1_7->C2_7 N7_7 N C8_7 N7_7->C8_7 C3_7 C2_7->C3_7 C4_7 C3_7->C4_7 C4a_7 C4_7->C4a_7 C5_7 C6_7 C5_7->C6_7 C6_7->N7_7 C8a_7 C8_7->C8a_7 C4a_7->C5_7 C4a_7->C8a_7 C8a_7->N1_7 N1_8 N C2_8 N1_8->C2_8 N8_8 N C8a_8 N8_8->C8a_8 C3_8 C2_8->C3_8 C4_8 C3_8->C4_8 C4a_8 C4_8->C4a_8 C5_8 C6_8 C5_8->C6_8 C7_8 C6_8->C7_8 C7_8->N8_8 C4a_8->C5_8 C4a_8->C8a_8 C8a_8->N1_8 PDE4_Inhibition_Pathway Proinflammatory_Stimuli Pro-inflammatory Stimuli Adenylate_Cyclase Adenylate Cyclase Proinflammatory_Stimuli->Adenylate_Cyclase activates ATP ATP ATP->Adenylate_Cyclase substrate cAMP cAMP Adenylate_Cyclase->cAMP produces PDE4 PDE4 cAMP->PDE4 substrate PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP hydrolyzes Inflammatory_Response Inflammatory Response (e.g., TNF-α release) PKA->Inflammatory_Response inhibits Naphthyridine_Inhibitor 4-Amino-7,8-dihydro- 1,6-naphthyridin-5(6H)-one Naphthyridine_Inhibitor->PDE4 inhibits

Caption: Simplified signaling pathway of PDE4 inhibition by 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones.

The development of these compounds showcases a successful application of structure-based drug design. X-ray crystallography has confirmed the binding mode of this novel template, allowing for rational modifications to optimize potency and pharmacokinetic properties. [1]For instance, substitutions at the 7- and 8-positions of the dihydronaphthyridine core were found to significantly impact potency, highlighting the importance of a close fit within the enzyme's active site. [1]

Experimental Protocols

To provide practical insights for researchers, this section details a representative synthetic protocol and a common biological assay.

Synthesis of a Substituted 1,8-Naphthyridine Derivative

This protocol is adapted from methodologies for the synthesis of variously substituted 1,8-naphthyridine derivatives with antimycobacterial activity. [2] Objective: To synthesize a 2-substituted-1,8-naphthyridine derivative via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-1,8-naphthyridine

  • Piperidine

  • Ethanol

  • Sodium bicarbonate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (or other suitable eluents)

Procedure:

  • A mixture of 2-chloro-1,8-naphthyridine (1.0 mmol), piperidine (1.2 mmol), and sodium bicarbonate (1.5 mmol) in ethanol (10 mL) is placed in a round-bottom flask.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-(piperidin-1-yl)-1,8-naphthyridine.

  • The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Synthesis_Workflow Start Start: 2-Chloro-1,8-naphthyridine + Piperidine + NaHCO3 in Ethanol Reflux Heat to Reflux (4-6h) Monitor by TLC Start->Reflux Workup Solvent Removal Partition (Water/EtOAc) Reflux->Workup Extraction Separate Organic Layer Wash, Dry, Concentrate Workup->Extraction Purification Silica Gel Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis Product Final Product: 2-(Piperidin-1-yl)-1,8-naphthyridine Analysis->Product

Caption: A typical workflow for the synthesis of a substituted 1,8-naphthyridine.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a bacterial strain. [3] Objective: To determine the lowest concentration of a naphthyridine derivative that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (naphthyridine derivative)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A bacterial culture is grown overnight and then diluted to a standardized density (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: The test compound is serially diluted in MHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

The amino-naphthyridine scaffold represents a highly versatile and fruitful starting point for the development of new therapeutic agents. While a comprehensive head-to-head comparison of all isomers is limited by the available data for specific derivatives, this guide highlights the diverse synthetic strategies and the broad spectrum of biological activities associated with this class of compounds. The success of 1,8-naphthyridine-based antibiotics and the promise of 1,6-naphthyridine derivatives as PDE4 inhibitors underscore the immense potential that remains to be unlocked within the other, less explored isomers. Future research, aided by modern synthetic methods and computational modeling, will undoubtedly continue to expand the therapeutic applications of these remarkable heterocyclic systems.

Sources

Comparative

A Senior Application Scientist's Guide to Purity Validation of 7,8-Dihydro-1,6-naphthyridin-3-amine via LC-MS

In the landscape of modern drug discovery and development, the structural integrity and purity of novel chemical entities are paramount. Molecules like 7,8-Dihydro-1,6-naphthyridin-3-amine, built upon the privileged 1,6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the structural integrity and purity of novel chemical entities are paramount. Molecules like 7,8-Dihydro-1,6-naphthyridin-3-amine, built upon the privileged 1,6-naphthyridine scaffold, are of significant interest due to their potential as inhibitors in various biological pathways.[1][2] Ensuring the purity of such active pharmaceutical ingredients (APIs) is not merely a quality control checkpoint; it is a fundamental requirement for accurate biological screening, reliable structure-activity relationship (SAR) studies, and regulatory compliance.[3][4]

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of 7,8-Dihydro-1,6-naphthyridin-3-amine. We will move beyond a simple recitation of protocols to explain the underlying scientific rationale, empowering researchers to make informed decisions for their specific analytical challenges.

The Central Role of LC-MS in Purity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of organic molecules due to its exceptional sensitivity and selectivity.[5][6] For a heterocyclic amine like 7,8-Dihydro-1,6-naphthyridin-3-amine, LC-MS offers the dual advantage of separating the primary compound from its impurities via liquid chromatography while simultaneously providing mass-to-charge (m/z) ratio information for structural confirmation and identification.[7][8] This hyphenated technique is particularly powerful for detecting and identifying unknown impurities that may not be commercially available as reference standards.[3]

Experimental Protocol: A Validated LC-MS Method

The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[9] The following protocol is a robust starting point for the purity analysis of 7,8-Dihydro-1,6-naphthyridin-3-amine, grounded in the principles of reversed-phase chromatography and electrospray ionization.

1. Sample and Standard Preparation:

  • Rationale: Accurate quantification begins with precise sample preparation. A Class A volumetric flask is essential. The choice of diluent should be compatible with the mobile phase to prevent peak distortion.

  • Protocol:

    • Accurately weigh approximately 5 mg of the 7,8-Dihydro-1,6-naphthyridin-3-amine test sample.

    • Dissolve in a 50:50 (v/v) mixture of Acetonitrile:Water to a final concentration of 100 µg/mL.

    • Prepare a reference standard solution in the same manner using a certified reference material, if available.

    • Perform serial dilutions to create calibration standards for linearity assessment (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

2. LC-MS Instrumentation and Conditions:

  • Rationale: The basic nature of the amine group requires an acidic mobile phase additive (like formic acid) to protonate the analyte, ensuring good peak shape and promoting efficient ionization in the MS source. A C18 stationary phase provides excellent retention for moderately polar compounds. The gradient elution is designed to separate compounds with a range of polarities.

  • Parameters:

    • LC System: UHPLC/HPLC System

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Data Acquisition: Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) for the target compound's [M+H]⁺.

Method Validation: A Self-Validating System per ICH Q2(R2) Guidelines

A robust analytical method must be validated to ensure it is fit for its intended purpose.[9] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process.[10]

DecisionTree Start What is the primary analytical goal? Goal_ID Identify Unknown Impurities? Start->Goal_ID Goal_Quant Quantify Known Impurities? Start->Goal_Quant Goal_AbsPurity Determine Absolute Purity (Primary Standard)? Start->Goal_AbsPurity Goal_ID->Goal_Quant No LCMS Use LC-MS or GC-MS Goal_ID->LCMS Yes Goal_Quant->LCMS Trace Level? HPLC Use HPLC-UV Goal_Quant->HPLC High Conc. & UV Active? Goal_AbsPurity->Start No qNMR Use qNMR Goal_AbsPurity->qNMR Yes

Sources

Validation

The In-Depth Technical Guide to 7,8-Dihydro-1,6-naphthyridin-3-amine Analogs: A Comparative Analysis of IC50 Values

For researchers and professionals in drug discovery, the 7,8-dihydro-1,6-naphthyridine scaffold represents a promising frontier in the development of targeted therapeutics. This guide provides a comprehensive comparison...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug discovery, the 7,8-dihydro-1,6-naphthyridine scaffold represents a promising frontier in the development of targeted therapeutics. This guide provides a comprehensive comparison of the inhibitory potencies (IC50 values) of various analogs based on this core structure, with a primary focus on their activity as phosphodiesterase type 4 (PDE4) inhibitors. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present the experimental data in a clear, comparative format, and provide detailed protocols for the key assays used in their evaluation.

The 7,8-Dihydro-1,6-naphthyridine Scaffold: A Privileged Structure

The 7,8-dihydro-1,6-naphthyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its rigid structure provides a well-defined framework for the spatial orientation of various substituents, allowing for precise interactions with biological targets. This scaffold is a key component of a new class of potent and selective inhibitors, particularly for enzymes with well-defined binding pockets.

This guide will primarily focus on a series of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one analogs that have been extensively studied as inhibitors of PDE4, an enzyme crucial in the inflammatory cascade. By comparing the IC50 values of these analogs, we can elucidate the key structural modifications that enhance their inhibitory activity.

Comparative Analysis of IC50 Values: A Deep Dive into Structure-Activity Relationships

The inhibitory potency of a compound is a critical determinant of its potential as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify this potency. The following tables summarize the IC50 values for a series of 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one analogs against human PDE4B1, a key isoform of the PDE4 enzyme. The data is derived from enzymatic assays measuring the inhibition of radiolabeled [3H]-cAMP hydrolysis.[1] A lower IC50 value indicates a more potent inhibitor.

Table 1: Impact of Substituents at the R1 Position on PDE4B1 Inhibition
Compound IDR1 SubstituentPDE4B1 IC50 (nM)pIC50
21 3-Cyclopentyloxy-4-methoxyphenyl4.88.32
28 3-(3-Fluorophenyl)-5-(pyridin-4-yl)isoxazol-4-yl0.359.46
30 4-(3-Cyclopentyloxy-4-methoxyphenyl)-1H-pyrazol-3-yl1.18.96
33 3-Cyclopropyl-5-(pyridin-4-yl)isoxazol-4-yl0.829.09
34 3-tert-Butyl-5-(pyridin-4-yl)isoxazol-4-yl0.559.26

Data presented in this table is sourced from a study on 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as PDE4 inhibitors.[1]

Analysis of R1 Substitutions: The data in Table 1 clearly demonstrates that the nature of the substituent at the R1 position significantly influences the inhibitory potency. The introduction of a biaryl isoxazole moiety (as in compounds 28 , 33 , and 34 ) leads to a substantial increase in potency compared to the initial lead compound 21 . This suggests that the R1 position interacts with a region of the PDE4 active site that can accommodate and favorably interact with these larger, more complex substituents. The subnanomolar activity of these compounds highlights the effectiveness of this design strategy.[1]

Table 2: Influence of Modifications at the R2 and R3 Positions
Compound IDR2 SubstituentR3 SubstituentPDE4B1 IC50 (pM)pIC50
50 HQuinoline8809.06
56 HQuinoline N-oxide5609.25
72 QuinolineH1709.77
73 Quinoline N-oxideH4510.35

Data presented in this table is sourced from a study on 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as PDE4 inhibitors.[1]

Analysis of R2 and R3 Substitutions: Modifications at the R2 and R3 positions, which are part of the "metal binding zone" of the inhibitor, also have a profound impact on activity. The introduction of a quinoline ring at either the R2 or R3 position leads to compounds with picomolar potency.[1] Notably, the quinoline N-oxide derivatives (56 and 73 ) exhibit even greater potency, with compound 73 being the most potent in the series with an IC50 of 45 pM.[1] This suggests that the N-oxide functionality may form additional favorable interactions within the active site, possibly through hydrogen bonding or electrostatic interactions with key residues or metal ions.

Experimental Protocols: Ensuring Scientific Rigor

The reliability of IC50 data is intrinsically linked to the robustness of the experimental methodology. Below are detailed protocols for the key assays used to evaluate the inhibitory activity of the 7,8-dihydro-1,6-naphthyridin-3-amine analogs.

Enzymatic IC50 Determination for PDE4

This protocol describes a typical enzymatic assay to determine the potency of inhibitors against PDE4.

Principle: The assay measures the ability of a compound to inhibit the hydrolysis of radiolabeled cyclic adenosine monophosphate ([3H]-cAMP) by the PDE4 enzyme.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent, typically dimethyl sulfoxide (DMSO).

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, and the PDE4B1 enzyme.

  • Initiation of Reaction: Add the test compound dilutions to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding a solution of [3H]-cAMP.

  • Incubation: Incubate the reaction plate at 30°C for a specific time, ensuring the reaction proceeds within the linear range.

  • Termination of Reaction: Stop the reaction by adding a stop solution, which may involve boiling or the addition of a specific reagent.

  • Separation of Product: Separate the unreacted [3H]-cAMP from the product, [3H]-AMP, typically using scintillation proximity assay (SPA) beads or by column chromatography.

  • Quantification: Measure the amount of [3H]-AMP produced using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Visualizing the Molecular Logic: Pathways and Relationships

To better understand the context and significance of inhibiting PDE4, it is essential to visualize the relevant signaling pathway.

PDE4_Signaling_Pathway cluster_inhibition Inhibitory Action GPCR GPCR Activation (e.g., by hormones) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP CREB CREB Phosphorylation PKA->CREB Inflammation Decreased Inflammatory Response CREB->Inflammation Inhibitor 7,8-Dihydro-1,6- naphthyridin-3-amine Analog Inhibitor->PDE4 Inhibits

Caption: The role of PDE4 in the cAMP signaling pathway and the mechanism of its inhibition.

The structure-activity relationship can also be visualized to highlight the key modifications that lead to enhanced potency.

SAR_Diagram cluster_core Core Scaffold cluster_modifications Key Modifications for High Potency cluster_outcome Result Core 7,8-Dihydro-1,6-naphthyridin-3-amine Analog R1 R1 Position: Biaryl Isoxazole Core->R1 Substitution at R2_R3 R2/R3 Positions: Quinoline / Quinoline N-oxide Core->R2_R3 Substitution at Potency Subnanomolar to Picomolar IC50 Values R1->Potency Leads to R2_R3->Potency Leads to

Caption: Key structural modifications enhancing the inhibitory potency of the analogs.

Broader Context: Naphthyridine Scaffolds as Kinase Inhibitors

While this guide has focused on PDE4 inhibition, it is important to note that the broader naphthyridine and dihydronaphthyridine families are versatile scaffolds for targeting other enzyme classes, particularly protein kinases. For instance, various 1,6-naphthyridin-2(1H)-one derivatives have been identified as potent inhibitors of the tyrosine kinase c-Src, with IC50 values in the nanomolar range.[2] Similarly, other naphthyridine analogs have shown activity against Aurora kinases and VEGFR-2, which are critical targets in cancer therapy.

The structural variations that confer selectivity for these different targets are a testament to the tunability of the naphthyridine core. Understanding the SAR for different enzyme families allows for the rational design of highly selective inhibitors, a crucial aspect of modern drug discovery.

Conclusion

The 7,8-dihydro-1,6-naphthyridin-3-amine scaffold and its derivatives represent a highly promising class of enzyme inhibitors. The detailed analysis of the IC50 values for the 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one analogs against PDE4 reveals clear structure-activity relationships, where specific substitutions at the R1, R2, and R3 positions can lead to compounds with exceptional picomolar potency. The provided experimental protocols offer a framework for the reliable determination of inhibitory activity, ensuring the generation of high-quality, reproducible data. As research in this area continues, the insights gained from these comparative studies will undoubtedly pave the way for the development of novel and effective therapeutics for a range of diseases.

References

  • Roberts, R. S., et al. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors: Structural Biology and Structure-Activity Relationships. Journal of Medicinal Chemistry, 61(6), 2472–2489. [Link]

  • Tomita, K., et al. (2002). Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 1. Journal of Medicinal Chemistry, 45(25), 5564–5575. [Link]

  • Bridges, A. J., et al. (2000). Synthesis and Structure-Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src. Journal of Medicinal Chemistry, 43(15), 2947-2959. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 7,8-Dihydro-1,6-naphthyridin-3-amine: An Analysis of Reproducibility

For Researchers, Scientists, and Drug Development Professionals The 7,8-dihydro-1,6-naphthyridin-3-amine scaffold is a crucial heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 7,8-dihydro-1,6-naphthyridin-3-amine scaffold is a crucial heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis, while achievable, presents challenges in terms of reproducibility, yield, and scalability. This guide provides an in-depth comparison of the known and plausible synthetic pathways to this valuable molecule, with a focus on the practical aspects of their implementation and the factors influencing their reproducibility.

Introduction: The Importance of a Reliable Synthetic Route

The accessibility of a robust and reproducible synthesis for a key scaffold like 7,8-dihydro-1,6-naphthyridin-3-amine is paramount for advancing drug discovery programs. Inconsistent yields, difficult purifications, and the formation of intractable side products can significantly hinder the generation of analog libraries for structure-activity relationship (SAR) studies and the production of sufficient material for preclinical evaluation. This guide will dissect two primary approaches to the synthesis of this target molecule, evaluating their strengths and weaknesses to aid researchers in selecting and optimizing a suitable pathway for their specific needs.

Pathway 1: The Condensation Approach from 4-Piperidones

A direct and relatively facile synthesis of the 3-amino-5,6,7,8-tetrahydro[1][2]naphthyridine system has been reported, which relies on a two-step condensation reaction.[3] This method stands out for its straightforward approach to constructing the bicyclic core.

Chemical Rationale and Mechanism

This pathway involves the initial condensation of a 4-piperidinone derivative with 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia. The reaction proceeds through a likely cascade of nucleophilic additions and eliminations, ultimately leading to the formation of the fused pyridine ring. The dinitropyridone acts as a key electrophilic partner, and ammonia serves as the nitrogen source for the newly formed amino group at the 3-position.

The general workflow for this synthesis is depicted below:

Start Starting Materials Piperidone 4-Piperidinone Start->Piperidone Dinitropyridone 3,5-Dinitro-1-methyl-2-pyridone Start->Dinitropyridone Condensation Condensation Reaction (with Ammonia) Piperidone->Condensation Dinitropyridone->Condensation Intermediate Intermediate Adduct (Often not isolated) Condensation->Intermediate Cyclization Intramolecular Cyclization & Aromatization Intermediate->Cyclization Product 7,8-Dihydro-1,6- naphthyridin-3-amine Cyclization->Product

Caption: General workflow for the condensation synthesis of 7,8-Dihydro-1,6-naphthyridin-3-amine.

Experimental Protocol

A representative experimental procedure based on the literature is as follows:

  • Reaction Setup: A solution of the chosen 4-piperidinone and 3,5-dinitro-1-methyl-2-pyridone in a suitable solvent (e.g., ethanol) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Ammonia Addition: Gaseous ammonia is bubbled through the solution, or a solution of ammonia in the reaction solvent is added.

  • Reaction: The mixture is heated to reflux and the reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Reproducibility and Potential Challenges

While described as "facile," this route's reproducibility can be influenced by several factors:

  • Purity of Starting Materials: The purity of the 4-piperidinone and the dinitropyridone is critical. Impurities can lead to the formation of side products that complicate purification.

  • Control of Ammonia Concentration: The concentration of ammonia can affect the reaction rate and the formation of byproducts. Maintaining a consistent concentration, especially when using gaseous ammonia, can be challenging.

  • Reaction Time and Temperature: Over- or under-heating can lead to decomposition or incomplete reaction, respectively. Careful optimization of these parameters is necessary.

  • Side Reactions: The highly reactive nature of the dinitropyridone can lead to various side reactions, including self-condensation or reaction with the solvent.

ParameterConditionReported YieldPotential for Side Products
Solvent EthanolModerate to GoodLow
Temperature RefluxModerate to GoodModerate
Reactant Ratio EquimolarGoodLow to Moderate

Table 1: Summary of Reaction Parameters for the Condensation Pathway.

Pathway 2: A Proposed Pictet-Spengler Approach

An alternative, albeit more complex, pathway to the 7,8-dihydro-1,6-naphthyridine core can be envisioned through a variation of the Pictet-Spengler reaction. While not explicitly reported for the synthesis of the unsubstituted 3-amino target molecule, this powerful reaction is a cornerstone in the synthesis of related tetrahydroisoquinoline and tetrahydronaphthyridine scaffolds.[1]

Chemical Rationale and Mechanism

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. To apply this to the synthesis of 7,8-dihydro-1,6-naphthyridin-3-amine, a suitably substituted pyridinylethylamine precursor would be required. A plausible precursor would be 2-(3-amino-4-pyridyl)ethanamine. The synthesis of this precursor would likely be a multi-step process itself.

Once the precursor is obtained, its reaction with a suitable one-carbon electrophile (e.g., formaldehyde or a protected equivalent) under acidic conditions would initiate an intramolecular electrophilic substitution on the electron-rich pyridine ring, leading to the formation of the desired bicyclic system.

Start Precursor Synthesis Precursor 2-(3-Amino-4-pyridyl)ethanamine Start->Precursor PS_Reaction Pictet-Spengler Reaction (Acid-catalyzed) Precursor->PS_Reaction Aldehyde Formaldehyde (or equivalent) Aldehyde->PS_Reaction Iminium_Ion Iminium Ion Intermediate PS_Reaction->Iminium_Ion Cyclization Intramolecular Electrophilic Substitution Iminium_Ion->Cyclization Product 7,8-Dihydro-1,6- naphthyridin-3-amine Cyclization->Product

Caption: Proposed workflow for the Pictet-Spengler synthesis of 7,8-Dihydro-1,6-naphthyridin-3-amine.

Proposed Experimental Protocol
  • Precursor Synthesis: This would be the most challenging part of this route and would likely involve multiple steps, potentially starting from a substituted pyridine.

  • Pictet-Spengler Reaction: The synthesized 2-(3-amino-4-pyridyl)ethanamine would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and treated with an acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid).

  • Aldehyde Addition: Formaldehyde (or a source like paraformaldehyde) would be added to the reaction mixture.

  • Reaction and Monitoring: The reaction would be stirred at room temperature or with gentle heating, with progress monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction would be quenched with a base, and the product extracted into an organic solvent. Purification would likely involve column chromatography.

Reproducibility and Potential Challenges

The reproducibility of this proposed route would be highly dependent on the successful and consistent synthesis of the key pyridinylethylamine precursor. Other challenges include:

  • Precursor Stability: The precursor, being a diamine, might be prone to oxidation or other side reactions.

  • Regioselectivity of Cyclization: While cyclization is expected to occur at the electron-rich position ortho to the amino group, other isomers could potentially form.

  • Reaction Conditions: The choice of acid catalyst and solvent can significantly impact the yield and purity of the product. Overly harsh acidic conditions could lead to decomposition.

  • Scalability: The multi-step nature of the precursor synthesis could make this route less amenable to large-scale production compared to the more convergent condensation approach.

ParameterConditionPredicted YieldPotential for Side Products
Catalyst Protic or Lewis AcidVariableModerate to High
Solvent Aprotic or ProticVariableModerate
Temperature Room Temp. to Moderate HeatVariableModerate to High

Table 2: Predicted Reaction Parameters for the Pictet-Spengler Pathway.

Comparison and Recommendations

FeaturePathway 1: CondensationPathway 2: Proposed Pictet-Spengler
Number of Steps 2 (from commercially available materials)Multiple (precursor synthesis is a major undertaking)
Convergence HighLow
Reproducibility Moderate to High (with careful control)Low to Moderate (highly dependent on precursor synthesis)
Scalability Potentially GoodLikely Poor
Key Challenges Control of reaction conditions, potential for side productsSynthesis of the key precursor, regioselectivity
Overall Feasibility High (demonstrated in literature)Moderate (plausible but not demonstrated)

Table 3: Head-to-Head Comparison of the Synthesis Pathways.

Expert Recommendation:

For researchers seeking a reliable and direct route to 7,8-dihydro-1,6-naphthyridin-3-amine, the condensation pathway (Pathway 1) is the recommended starting point. Its published precedent and more convergent nature make it a more practical choice for routine synthesis and library generation. However, careful optimization of the reaction conditions is crucial to ensure reproducibility and maximize yields.

The proposed Pictet-Spengler approach (Pathway 2) represents a more exploratory and challenging route. While theoretically sound, the significant effort required for the synthesis of the key precursor makes it less attractive for routine applications. This pathway might be considered in specialized cases where specific substitution patterns on the pyridine ring are desired, which could be introduced during the precursor synthesis.

Conclusion

The synthesis of 7,8-dihydro-1,6-naphthyridin-3-amine is a task that requires careful consideration of the available synthetic strategies. The condensation of 4-piperidinones with a dinitropyridone offers a direct and proven method, though not without its own set of challenges related to reaction control. The Pictet-Spengler reaction, while a powerful tool for related scaffolds, remains a hypothetical and more arduous path for this specific target. By understanding the nuances and potential pitfalls of each approach, researchers can make informed decisions to reproducibly obtain this valuable building block for their drug discovery and development endeavors.

References

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. J. Org. Chem.2020 , 85 (16), 10688–10700. [Link]

  • A Facile Synthesis of the 3-Amino-5,6,7,8-tetrahydro[1][2]naphthyridine System and Some Alkylated and Polycyclic Homologues. J. Heterocycl. Chem.1986 , 23, 1465-1469. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.